Cyanamide-15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
21420-37-1 |
|---|---|
Molecular Formula |
CH2N2 |
Molecular Weight |
44.027 g/mol |
IUPAC Name |
(15N)azanylformonitrile |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i2+1,3+1 |
InChI Key |
XZMCDFZZKTWFGF-SUEIGJEOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cyanamide-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanamide (B42294) (CH₂N₂) is a small, highly reactive organic compound utilized in agriculture, pharmaceutical production, and as an alcohol-deterrent drug.[1][2] The isotopically labeled form, Cyanamide-15N₂, where both nitrogen atoms are the heavy isotope ¹⁵N, serves as an invaluable tool in mechanistic and metabolic studies.[3][4] Its primary use in this context is as an internal standard for precise quantification via mass spectrometry and for tracing the molecule's fate in biological systems through ¹⁵N NMR spectroscopy.[3][5] This guide provides a detailed technical overview of the core mechanisms of action of cyanamide, supported by experimental data and protocols, with a focus on its role as an enzyme inhibitor.
Primary Mechanism of Action: Aldehyde Dehydrogenase (ALDH) Inhibition
The most well-documented pharmacological effect of cyanamide is the inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde (B116499), a toxic metabolite of ethanol (B145695).[1][6] This inhibition leads to acetaldehyde accumulation after alcohol consumption, causing aversive symptoms known as a disulfiram-like reaction, which deters further alcohol intake.[7][8]
Metabolic Activation is Required
Cyanamide itself is not the active inhibitor of ALDH; it functions as a prodrug that requires enzymatic bioactivation.[9][10] The primary enzyme responsible for this activation is catalase, which is found in both peroxisomes and mitochondria.[9] Evidence also suggests a potential minor role for hepatic cytochrome P-450 enzymes in this metabolic conversion.[11]
The activation process is an oxidation reaction. While the exact active metabolite remains a subject of investigation, studies propose a pathway involving the formation of N-hydroxycyanamide, which may be further oxidized to nitrosyl cyanide (O=N-C≡N).[11][12] This unstable intermediate is thought to decompose, yielding byproducts such as cyanide (CN⁻) and the putative active ALDH inhibitor, nitroxyl (B88944) (HNO).[11][12]
Physiological Consequence of ALDH Inhibition
The inhibition of ALDH disrupts the normal ethanol metabolism pathway. This disruption causes a rapid buildup of acetaldehyde in the blood, leading to the characteristic unpleasant symptoms.[9][13] The direct inhibition of brain ALDH by cyanamide's metabolite, even in the absence of significant acetaldehyde accumulation, has also been suggested to contribute to the suppression of alcohol consumption.[13]
Secondary Mechanisms and Other Molecular Targets
Beyond ALDH, cyanamide interacts with other enzymes, highlighting its broader biochemical reactivity, particularly as a covalent modifier of cysteine residues.
Inhibition of N-acetyltransferase 1 (NAT1)
Cyanamide has been shown to be a dose- and time-dependent inhibitor of N-acetyltransferase 1 (NAT1), an enzyme involved in the metabolism of arylamine drugs and carcinogens.[14][15] Mechanistic studies indicate that cyanamide is not a substrate for NAT1 but rather acts by reacting with the active site cysteine residue of the enzyme, leading to its inhibition.[14] This interaction appears specific, as cyanamide did not inhibit the related NAT2 isoform.[14][15]
Cyanamide as a Covalent Warhead in Drug Discovery
The reactivity of the cyanamide group makes it an effective "electrophilic warhead" for designing covalent inhibitors.[16] These inhibitors form stable covalent bonds with nucleophilic residues, typically cysteine, in the active site of target proteins. This strategy has been successfully employed to develop potent and selective inhibitors for various enzymes, including:
-
N-acylethanolamine acid amidase (NAAA): A cysteine amidase involved in inflammation and pain.[17]
-
Kinases (e.g., BTK): Targeted in cancer and immunology.[16]
-
Viral Proteases: Essential for viral replication.[16]
-
Deubiquitinating Enzymes (e.g., UCHL1): Regulators of protein stability.[16]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on cyanamide's inhibitory activity.
| Target Enzyme | Compound | Concentration | % Inhibition / Potency | Cell/System | Reference |
| NAT1 | Cyanamide | 0.25 mM | ~25% | Recombinant human NAT1 | [14] |
| NAT1 | Cyanamide | 0.5 mM | ~50% | Recombinant human NAT1 | [14] |
| NAT1 | Cyanamide | 100 µM | Significant inhibition after 2h | Recombinant human NAT1 | [14] |
| NAT1 | Cyanamide | 1000 µM | Significant inhibition after 30m | Recombinant human NAT1 | [14] |
| NAAA | Azetidine-cyanamide analogs | Not specified | Single-digit nanomolar | Human NAAA (hNAAA) | [17] |
Key Experimental Protocols
Protocol 1: Quantification by Stable Isotope Dilution Mass Spectrometry
The use of Cyanamide-15N₂ is critical for the accurate quantification of natural cyanamide in complex biological matrices. The stable isotope dilution method corrects for sample loss during extraction and purification and accounts for matrix effects in the mass spectrometer.
Methodology:
-
Sample Homogenization: The biological sample (e.g., plant tissue, soil) is homogenized in an appropriate extraction solvent (e.g., 2% acetic acid).[18]
-
Internal Standard Spiking: A known amount of Cyanamide-15N₂ is added to the homogenate.
-
Extraction & Purification: The sample is centrifuged, and the supernatant is purified, often by passing it through a membrane filter.[18]
-
Analysis by GC-MS or LC-MS/MS: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: The concentration of endogenous (¹⁴N₂) cyanamide is determined by comparing the peak area ratio of the analyte (m/z 42) to the ¹⁵N₂-labeled internal standard (m/z 44).[3]
Protocol 2: In Vitro Assay for ALDH Inhibition
This protocol provides a general framework for assessing the inhibition of ALDH by cyanamide in vitro, which requires the inclusion of a system to metabolically activate the compound.
Methodology:
-
Activation Mixture Preparation: Incubate cyanamide in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) with purified catalase and a hydrogen peroxide (H₂O₂) generating system (e.g., glucose-glucose oxidase) to produce the active metabolite.[10][12]
-
Enzyme-Inhibitor Incubation: Add the pre-activated cyanamide solution to a reaction mixture containing purified ALDH enzyme and the cofactor NAD⁺. Allow a short pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetaldehyde.
-
Activity Measurement: Monitor the rate of NAD⁺ reduction to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Compare the rate of reaction in the presence of the inhibitor to a control reaction without the inhibitor to determine the percent inhibition. Calculate IC₅₀ values from a dose-response curve.
Conclusion
Cyanamide exerts its biological effects through multiple mechanisms, primarily centered on the inhibition of key metabolic enzymes. Its role as an alcohol deterrent is mediated by its catalase-dependent activation into a potent inhibitor of aldehyde dehydrogenase.[1][9] Furthermore, its ability to covalently modify cysteine residues makes it an inhibitor of other enzymes, such as NAT1, and a valuable electrophilic warhead for the development of targeted covalent drugs.[14][16] The use of isotopically labeled Cyanamide-15N₂ is indispensable for elucidating these pathways, enabling precise quantification and detailed mechanistic studies that are crucial for both toxicological assessment and therapeutic development.[3]
References
- 1. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 2. Cyanamide - Wikipedia [en.wikipedia.org]
- 3. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanamide-15N2 solution 50 wt. % in H2O, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nitrogen-15 Nuclear Magnetic Resonance Study of Benzenesulfonamide and Cyanate Binding to Carbonic Anhydrase [authors.library.caltech.edu]
- 6. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. The metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase is catalyzed by catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "ACETALDEHYDE OXIDATION CATALYZED BY ALDEHYDE DEHYDROGENASE (CYANAMIDE," by GREGORY WILLIAM SVANAS [docs.lib.purdue.edu]
- 11. Metabolism of cyanamide to cyanide and an inhibitor of aldehyde dehydrogenase (ALDH) by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrosyl cyanide, a putative metabolic oxidation product of the alcohol-deterrent agent cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of alcohol drinking with brain aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyanamide-mediated Inhibition of N-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanamide-mediated Inhibition of N-acetyltransferase 1. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cyanamides - Enamine [enamine.net]
- 17. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling Protein Alliances: A Technical Guide to Cyanamide-¹⁵N₂ for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. This technical guide details the application of Cyanamide-¹⁵N₂ as a zero-length cross-linker for the identification and characterization of PPIs. By covalently linking interacting proteins and introducing a stable isotope label, Cyanamide-¹⁵N₂ facilitates the mass spectrometry-based identification of interaction interfaces with high precision. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, data analysis strategies, and the potential applications of this powerful technique in structural proteomics and drug discovery.
Introduction: The Power of Proximity
Mapping the intricate network of protein-protein interactions is a cornerstone of modern biological research. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to capture these transient interactions and provide spatial constraints for structural modeling.[1][2][3] Zero-length cross-linkers are particularly advantageous as they create a direct covalent bond between interacting residues without introducing a spacer arm, thereby providing highly precise distance information.[2][4][5][6][7]
Cyanamide (B42294) (NH₂CN) and its derivatives have been shown to mediate the formation of peptide bonds and react with both carboxyl and amino groups on proteins.[8][9][10][11][12] This reactivity profile makes isotopically labeled Cyanamide-¹⁵N₂ a promising candidate for a zero-length cross-linker in PPI studies. The incorporation of two ¹⁵N atoms provides a distinct mass signature that aids in the confident identification of cross-linked peptides during mass spectrometry analysis.
This guide will provide researchers with the foundational knowledge and a practical framework for employing Cyanamide-¹⁵N₂ in their PPI investigations.
The Chemistry of Cyanamide-¹⁵N₂ Cross-Linking
Cyanamide-¹⁵N₂ acts as a carbodiimide-like reagent, facilitating the formation of an amide bond between a carboxyl group (from aspartic or glutamic acid residues) and a primary amine (from a lysine (B10760008) residue or the N-terminus of a protein). The reaction proceeds through the activation of the carboxyl group, making it susceptible to nucleophilic attack by the nearby amine.
The overall reaction can be summarized as follows:
-
Activation: The carboxyl group of an acidic residue (Asp or Glu) on Protein A reacts with Cyanamide-¹⁵N₂ to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: A nearby primary amine from a lysine residue or the N-terminus of Protein B attacks the activated carboxyl group.
-
Cross-Link Formation: A stable amide bond is formed between the two amino acid residues, releasing isourea-¹⁵N₂ as a byproduct.
The resulting cross-link is a "zero-length" covalent bond, meaning no additional atoms from the cross-linker are incorporated into the final protein complex. The presence of the ¹⁵N label in the isourea byproduct can be used to monitor the reaction, while the primary goal is the identification of the cross-linked peptides themselves.
Experimental Workflow: From Cells to Data
The successful application of Cyanamide-¹⁵N₂ for PPI mapping requires a systematic workflow encompassing sample preparation, cross-linking, protein digestion, enrichment of cross-linked peptides, and mass spectrometry analysis.
Detailed Experimental Protocols
The following protocols provide a general framework. Optimization of parameters such as reagent concentrations and incubation times is recommended for specific biological systems.
Protocol 1: In vivo Cross-linking with Cyanamide-¹⁵N₂
This protocol is suitable for capturing interactions within intact cells.[1][13][14]
-
Cell Culture: Grow cells to the desired density (e.g., 70-80% confluency for adherent cells).
-
Cross-linking Reaction:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a freshly prepared solution of Cyanamide-¹⁵N₂ in PBS (e.g., 1-5 mM) for 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for 15 minutes.
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion:
-
Separate proteins by SDS-PAGE.
-
Excise the gel bands corresponding to high molecular weight cross-linked complexes.
-
Perform in-gel digestion with an appropriate protease (e.g., trypsin).
-
-
Enrichment and Analysis: Proceed with enrichment of cross-linked peptides and LC-MS/MS analysis as described in Protocol 3.
Protocol 2: In vitro Cross-linking of Purified Protein Complexes
This protocol is ideal for validating interactions between purified proteins.
-
Protein Preparation: Purify the protein or protein complex of interest to homogeneity.
-
Cross-linking Reaction:
-
Incubate the purified protein complex (e.g., 1-10 µM) with Cyanamide-¹⁵N₂ (e.g., 0.5-2 mM) in a suitable reaction buffer (e.g., HEPES, pH 7.5) for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to terminate the reaction.
-
Sample Preparation for MS:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the proteins with a protease (e.g., trypsin).
-
-
Enrichment and Analysis: Proceed with enrichment of cross-linked peptides and LC-MS/MS analysis.
Protocol 3: Enrichment and Mass Spectrometry of Cross-linked Peptides
-
Enrichment:
-
Due to the low abundance of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is often necessary.[15]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent mode, selecting precursor ions with higher charge states (≥3+), which are more likely to be cross-linked peptides.
-
-
Data Analysis:
-
Utilize specialized software (e.g., pLink, xQuest, MaxLynx) to identify the cross-linked peptides from the complex MS/MS spectra.[15]
-
The software should be configured to search for modifications corresponding to the mass of the cross-linked residues.
-
Data Presentation and Interpretation
Quantitative data from Cyanamide-¹⁵N₂ cross-linking experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Hypothetical Mass Spectrometry Data for Identified Cross-linked Peptides
| Cross-link ID | Protein A | Residue A | Protein B | Residue B | Precursor m/z | Charge | Score |
| XL-001 | Kinase X | K123 | Substrate Y | E45 | 856.43 | 4+ | 152.7 |
| XL-002 | Receptor Z | D78 | Adaptor W | K201 | 932.51 | 3+ | 134.2 |
| XL-003 | Kinase X | K123 | Substrate Y | D50 | 799.89 | 4+ | 121.5 |
Table 2: Quantitative Analysis of Cross-link Abundance (Label-free Quantification)
| Cross-link ID | Condition 1 (Intensity) | Condition 2 (Intensity) | Fold Change | p-value |
| XL-001 | 1.25E+07 | 2.50E+07 | 2.0 | 0.005 |
| XL-002 | 8.90E+06 | 8.75E+06 | 0.98 | 0.85 |
| XL-003 | 1.10E+07 | 5.50E+06 | 0.5 | 0.021 |
Visualizing Interaction Networks and Pathways
The identified cross-links provide valuable distance constraints for modeling the three-dimensional structure of protein complexes and for mapping interaction interfaces within signaling pathways.
Hypothetical Signaling Pathway Analysis
Consider a hypothetical signaling pathway where a Kinase X phosphorylates Substrate Y upon binding to a Receptor Z, which is facilitated by an Adaptor W. Cyanamide-¹⁵N₂ cross-linking could be used to elucidate the spatial arrangement of these proteins.
The cross-links identified (XL-001, XL-002, XL-003 from Table 1) would provide direct evidence for the proximity of the interacting domains within the Receptor Z/Adaptor W and Kinase X/Substrate Y complexes.
Applications in Drug Discovery
The detailed structural information obtained from Cyanamide-¹⁵N₂ cross-linking studies has significant implications for drug development:
-
Target Validation: Confirming direct interactions between a drug target and its binding partners.
-
Structure-Based Drug Design: Providing distance constraints for modeling the structure of protein-drug complexes to guide the design of more potent and specific inhibitors or stabilizers.
-
Mechanism of Action Studies: Elucidating how a drug modulates protein-protein interactions to exert its therapeutic effect.
-
Identifying Allosteric Sites: Mapping conformational changes induced by ligand binding to identify potential allosteric regulatory sites.
Conclusion and Future Outlook
Cyanamide-¹⁵N₂ offers a powerful approach for the detailed investigation of protein-protein interactions. Its utility as a zero-length cross-linker, combined with the benefits of stable isotope labeling, provides a robust method for identifying interaction interfaces with high confidence. The experimental workflows and data analysis strategies outlined in this guide provide a solid foundation for researchers to integrate this technique into their studies. As mass spectrometry technology continues to advance in sensitivity and resolution, the application of novel cross-linking reagents like Cyanamide-¹⁵N₂ will undoubtedly play an increasingly crucial role in unraveling the complexities of the cellular interactome and accelerating the pace of drug discovery.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. DSpace [repository.upenn.edu]
- 3. Crosslinking Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First Zero-Length Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactions of cyanate with functional groups of proteins. 3. Reactions with amino and carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of protein, nucleosides and other organic compounds from cyanamide and potassium nitrite under possible primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 15. biorxiv.org [biorxiv.org]
Cyanamide-15N2: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Cyanamide-15N2. Given that the isotopic labeling with ¹⁵N is unlikely to alter the chemical's fundamental toxicological and reactive properties, this document adheres to the safety protocols established for unlabeled cyanamide. This guide is intended for professionals in research, scientific, and drug development fields and synthesizes data from multiple safety sources to ensure a comprehensive overview.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling to mitigate risks. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] Furthermore, it is suspected of causing cancer and damage to fertility or an unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Skin Sensitization | 1 |
| Carcinogenicity | 2 |
| Reproductive Toxicity | 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
| Hazardous to the Aquatic Environment, Long-term | 3 |
Table 2: Hazard Statements (H-codes)
| Code | Statement |
| H301 | Toxic if swallowed. |
| H311 | Toxic in contact with skin. |
| H314 | Causes severe skin burns and eye damage. |
| H317 | May cause an allergic skin reaction. |
| H351 | Suspected of causing cancer. |
| H361 | Suspected of damaging fertility or the unborn child. |
| H373 | May cause damage to organs (Thyroid) through prolonged or repeated exposure. |
| H412 | Harmful to aquatic life with long lasting effects. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless, hygroscopic, deliquescent crystals.[5][6] |
| Molecular Formula | H₂¹⁵N₂C |
| Molecular Weight | 44.03 g/mol [4] |
| Melting Point | 40 - 47 °C / 104 - 116.6 °F[1][2] |
| Boiling Point | 260 °C / 500 °F (decomposes)[1][2][7] |
| Solubility in Water | 85 g/100 ml (25 °C)[7] |
| Vapor Pressure | 0.005 hPa @ 20°C[2] |
| pH | 3.5 - 4.2 (560 g/L aq. sol.)[1] |
| Flash Point | 141 °C / 285.8 °F[1][2] |
| Autoignition Temperature | >360 °C[2] |
Exposure Controls and Personal Protection
Strict adherence to exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.
Table 4: Workplace Exposure Limits
| Organization | Limit |
| NIOSH | 2 mg/m³ (10-hour TWA)[8] |
| ACGIH | 2 mg/m³ (8-hour TWA)[8] |
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Local exhaust ventilation should be used at the site of chemical release.[8]
-
Emergency eyewash stations and safety showers must be readily accessible.[1][8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Skin Protection:
-
Wear protective gloves. The specific material should be chosen based on the breakthrough time and permeation rate for the substance.
-
Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, apron, or coveralls.[1][8][9]
-
All protective clothing should be clean and put on before work.[8]
-
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. download.basf.com [download.basf.com]
- 4. This compound solution 50 wt. % in H2O, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 5. ICSC 0424 - CYANAMIDE [inchem.org]
- 6. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyanamide - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to Cyanamide-15N2 for Novice Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanamide-15N2 is a stable isotope-labeled form of cyanamide (B42294), a small and highly reactive molecule with diverse applications in scientific research and industry. The incorporation of the heavy isotope of nitrogen, 15N, at both nitrogen positions allows for its use as a powerful tracer in metabolic studies, quantitative proteomics, and mechanistic investigations. This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use in metabolic labeling, and an exploration of the signaling pathways it can influence. This document is intended to serve as a foundational resource for researchers new to the use of this compound, enabling them to design and execute robust experiments in their respective fields.
Cyanamide itself is utilized in agriculture as a plant growth regulator and fertilizer, and in chemical synthesis as a versatile building block.[1][2] In the context of drug development, the cyanamide functional group is explored as a pharmacophore and a covalent modifier of protein targets. The 15N-labeled variant, this compound, is particularly valuable for tracing the metabolic fate of the cyanamide molecule and its nitrogen atoms within biological systems.
Core Technical Data: Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following tables summarize key quantitative data for both the isotopically labeled and unlabeled forms of cyanamide.
Table 1: Physical and Chemical Properties of Cyanamide
| Property | Value | Reference |
| Molecular Formula | CH₂N₂ | [3] |
| Molecular Weight | 42.04 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 45-46 °C | [4] |
| Boiling Point | 260 °C (decomposes) | [3] |
| Density | 1.282 g/cm³ | [3] |
| Solubility in Water | Highly soluble | [3] |
| Storage Temperature | 2-8°C | [5][6] |
Table 2: Properties of Isotopically Labeled this compound
| Property | Value | Reference |
| Linear Formula | H₂¹⁵NC¹⁵N | [6] |
| Molecular Weight | 44.03 g/mol | [6] |
| Isotopic Purity | 98 atom % ¹⁵N | [6] |
| Form | 50 wt. % solution in H₂O | [6] |
| Mass Shift | M+2 | [6] |
| SMILES String | [15NH2]C#[15N] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound, focusing on metabolic labeling in plants. These protocols can be adapted for other biological systems with appropriate modifications.
Protocol 1: 15N Metabolic Labeling in Plants using this compound
This protocol describes a general procedure for labeling plant proteins with 15N using this compound for quantitative proteomic analysis.
Materials:
-
This compound solution (50 wt. % in H₂O)
-
Plant growth medium (e.g., Murashige and Skoog)
-
Sterile water
-
Plant specimens (e.g., Arabidopsis thaliana seedlings)
-
Liquid nitrogen
-
Protein extraction buffer
-
Equipment for protein quantification (e.g., Bradford assay)
-
SDS-PAGE equipment
-
Mass spectrometer
Procedure:
-
Preparation of Labeling Medium: Prepare the desired plant growth medium. Just before use, add this compound solution to the medium to achieve the final desired 15N concentration. The optimal concentration should be determined empirically for the specific plant species and experimental goals.
-
Plant Growth and Labeling: Grow the plants in the 15N-containing medium for a sufficient duration to allow for significant incorporation of the heavy isotope. For seedlings, this may range from several days to a few weeks.[7]
-
Harvesting: Harvest the plant tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until further processing.
-
Protein Extraction: Grind the frozen plant tissue to a fine powder under liquid nitrogen. Add protein extraction buffer and proceed with the desired protein extraction protocol.
-
Protein Quantification: Determine the protein concentration in the extracts using a standard method like the Bradford assay.
-
Sample Preparation for Mass Spectrometry:
-
Take equal amounts of protein from the 15N-labeled sample and an unlabeled (14N) control sample.
-
Combine the samples if performing a relative quantification experiment.
-
Perform in-gel or in-solution digestion of the proteins (e.g., with trypsin).
-
Desalt the resulting peptide mixture.
-
-
Mass Spectrometry Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. The mass shift of 2 Da for peptides containing this compound-derived nitrogen will allow for their differentiation from the unlabeled counterparts.
-
Data Analysis: Use appropriate software to identify and quantify the 14N and 15N-labeled peptides and proteins. Calculate the protein turnover rates or relative abundance based on the ratios of heavy to light peptides.
Protocol 2: Tracing Nitrogen from this compound into Amino Acids
This protocol outlines a method to trace the incorporation of nitrogen from this compound into free amino acids in a biological system.
Materials:
-
This compound solution
-
Biological system of interest (e.g., plant shoots, cell culture)
-
Extraction solvent (e.g., 2% acetic acid)[2]
-
Internal standard (e.g., a known amount of a 13C-labeled amino acid)
-
Derivatization agent (if required for GC-MS analysis)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Labeling: Expose the biological system to this compound for a defined period. For example, place plant shoots in a solution containing this compound.[8]
-
Harvesting and Quenching: At various time points, harvest the biological material and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Extraction of Amino Acids: Homogenize the sample in an appropriate extraction solvent. Centrifuge to pellet the debris and collect the supernatant containing the free amino acids.
-
Sample Preparation for MS:
-
Add a known amount of an internal standard to the extract for quantification.
-
If necessary, derivatize the amino acids to make them volatile for GC-MS analysis.
-
-
MS Analysis: Analyze the samples by GC-MS or LC-MS. Monitor the mass spectra for the incorporation of 15N into the various amino acids.
-
Data Analysis:
-
Identify the 15N-labeled amino acids by their characteristic mass shifts.
-
Quantify the amount of each labeled amino acid relative to the internal standard.
-
Determine the rate of nitrogen incorporation and the metabolic pathways involved.
-
Signaling Pathways and Mechanisms of Action
Cyanamide is known to modulate several key signaling pathways, primarily through its ability to inhibit specific enzymes and induce oxidative stress. The use of this compound can help to elucidate the precise molecular fate and contribution of its nitrogen atoms in these processes.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Cyanamide is a well-documented inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the detoxification of aldehydes.[4][9][10] This inhibition is not direct; cyanamide is metabolically activated to an inhibitory compound, a process catalyzed by catalase.[9] The inhibition of ALDH leads to the accumulation of acetaldehyde (B116499) when ethanol (B145695) is consumed, causing unpleasant physiological effects, which is the basis for its use in alcohol aversion therapy.
References
- 1. Cyanide-induced apoptosis involves oxidative-stress-activated NF-kappaB in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]
- 4. Suppression of alcohol drinking with brain aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase is catalyzed by catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of aldehyde dehydrogenase in brain and liver by cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Metabolic Labeling of Mammalian Cells Using 15N-Labeled Amino Acids for Quantitative Proteomics
Application Note
Abstract
Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of proteins in mammalian cells. This application note provides a detailed protocol for the metabolic labeling of mammalian cells using ¹⁵N-labeled amino acids, a robust and widely adopted method for comparative proteomics. This method, often implemented as part of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow, enables the accurate quantification of protein expression levels between different cell populations. We present a comprehensive protocol covering cell culture, labeling, sample preparation for mass spectrometry, and data analysis considerations. This document is intended for researchers, scientists, and drug development professionals engaged in quantitative proteomics.
Please Note: The use of Cyanamide-¹⁵N₂ for metabolic labeling in mammalian cells is not a scientifically validated or documented method. Mammalian cells lack the known metabolic pathways to incorporate nitrogen from cyanamide (B42294) into macromolecules like proteins. The established and reliable method for ¹⁵N metabolic labeling involves providing ¹⁵N-labeled amino acids or a complete ¹⁵N-enriched nutrient source. The following protocols are based on these validated methods.
Introduction
Quantitative proteomics is essential for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Metabolic labeling is a superior method for quantitative proteomics as it incorporates isotopic labels into proteins in vivo during synthesis. This approach minimizes experimental variability because different cell populations (e.g., control vs. treated) can be combined at the beginning of the sample preparation workflow. The SILAC technique involves replacing a standard ("light") amino acid in the cell culture medium with a chemically identical, but heavier, stable isotope-labeled counterpart ("heavy").[1] For comprehensive labeling, all nitrogen atoms can be replaced with the heavy ¹⁵N isotope, typically by providing a complete mixture of ¹⁵N-labeled amino acids. When the "light" and "heavy" cell populations are mixed, their respective proteins can be distinguished by mass spectrometry due to the mass shift imparted by the heavy isotopes, allowing for precise relative quantification.[2][3]
Principle of the Method
The core principle involves growing two or more populations of cells in media that are identical except for the isotopic composition of specific amino acids (commonly lysine (B10760008) and arginine for trypsin digestion) or a complete set of amino acids.[1][4] One population is grown in "light" medium containing the natural abundance isotopes (predominantly ¹⁴N), while the other is grown in "heavy" medium containing ¹⁵N-labeled amino acids. After a sufficient number of cell divisions (typically 8-10) to ensure near-complete incorporation of the labeled amino acids into the proteome, the cells can be subjected to different experimental conditions.[2] The cell populations are then harvested, mixed, and processed for mass spectrometry analysis. The relative peak intensities of the "light" and "heavy" peptide pairs in the mass spectra directly correspond to the relative abundance of the protein in the two cell populations.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HEK293, HeLa, A549)
-
SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹⁵N-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) and ¹⁵N-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)
-
Alternatively, ¹⁵N-labeled Yeast or Algal Protein Hydrolysate (>98% ¹⁵N)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin, sequencing grade
-
C18 desalting columns
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid), LC-MS grade
Experimental Protocols
Part 1: ¹⁵N Metabolic Labeling of Mammalian Cells
-
Cell Line Adaptation:
-
Begin by culturing the chosen mammalian cell line in standard "light" medium (SILAC medium supplemented with light L-lysine and L-arginine, and 10% dFBS).
-
Gradually adapt the cells to the SILAC medium over several passages to ensure normal growth and morphology.
-
-
Labeling Phase:
-
Prepare two sets of culture media:
-
Light Medium: SILAC medium + "light" L-lysine and L-arginine + 10% dFBS.
-
Heavy Medium: SILAC medium + "heavy" ¹⁵N-L-lysine and ¹⁵N-L-arginine + 10% dFBS.
-
-
Seed two populations of cells from the adapted culture. Grow one population in the "Light Medium" (control) and the other in the "Heavy Medium" (experimental).
-
Culture the cells for at least 6-8 cell doublings to achieve >95% incorporation of the heavy amino acids.[2] The efficiency of incorporation can be checked by a preliminary mass spectrometry analysis of a small cell sample.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.
-
-
Cell Harvesting and Mixing:
-
Wash cells with ice-cold PBS.
-
Harvest the "light" and "heavy" cell populations separately using a cell scraper or trypsinization.
-
Count the cells from each population and determine protein concentration.
-
Mix the "light" and "heavy" cell lysates in a 1:1 ratio based on protein amount. This mixed sample will be used for all subsequent steps.
-
Part 2: Sample Preparation for Mass Spectrometry
-
Protein Reduction and Alkylation:
-
To the mixed protein lysate (e.g., 100 µg total protein), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20-25 mM.
-
Incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
The protein sample can be digested "in-solution" or after separation on an SDS-PAGE gel ("in-gel"). For in-solution digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide mixture with formic acid (to a final concentration of 0.1-1%).
-
Use a C18 desalting column (e.g., a ZipTip or StageTip) to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides with a high organic solvent solution (e.g., 50-80% acetonitrile, 0.1% formic acid).
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Part 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS:
-
Analyze the peptide sample using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
The mass spectrometer will acquire data, cycling between a full scan (MS1) to detect the peptide precursor ions and fragmentation scans (MS2) to determine the peptide sequences.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.
-
The software will identify peptides by matching MS2 spectra to a protein database.
-
It will then quantify the relative abundance of proteins by calculating the intensity ratios of the "light" and "heavy" peptide pairs identified in the MS1 scans.
-
Data Presentation
The quantitative data from a ¹⁵N metabolic labeling experiment is typically presented as ratios of protein abundance between the experimental ("heavy") and control ("light") states.
| Protein ID | Gene Name | Peptide Sequences Identified | H/L Ratio | p-value | Regulation |
| P02768 | ALB | 15 | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | 12 | 0.98 | 0.91 | Unchanged |
| P12345 | XYZ | 8 | 2.54 | 0.001 | Upregulated |
| Q67890 | ABC | 11 | 0.45 | 0.003 | Downregulated |
| Table 1: Example of quantitative proteomics data presentation. H/L Ratio represents the abundance ratio of the protein in the heavy-labeled (experimental) versus the light-labeled (control) sample. |
| Parameter | Typical Value/Range | Reference |
| Cell doublings for labeling | 6 - 10 | [2] |
| Labeling Incorporation Efficiency | > 95% | [5][6] |
| Protein amount for digestion | 50 - 200 µg | General Protocol |
| Trypsin:Protein Ratio | 1:50 - 1:100 (w/w) | General Protocol |
| DTT Concentration | 5 - 20 mM | [7] |
| Iodoacetamide Concentration | 10 - 40 mM | [7] |
| Table 2: Typical parameters for ¹⁵N metabolic labeling and sample preparation experiments. |
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 3. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15N Protein Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed guide for the metabolic labeling of proteins with ¹⁵N isotopes, a widely used and established technique. The user's original request for a protocol specific to "Cyanamide-¹⁵N₂" did not yield established, validated protocols for routine protein labeling in a biological context. While Cyanamide-¹⁵N₂ is a commercially available chemical, its primary applications in the scientific literature do not include serving as a standard nitrogen source for in-vivo or in-vitro protein labeling for analytical purposes like NMR or mass spectrometry. Therefore, the following protocols are based on the common and reliable method of using ¹⁵N-labeled ammonium (B1175870) salts as the primary nitrogen source for metabolic labeling in E. coli expression systems.
Introduction to ¹⁵N Isotopic Labeling
Isotopic labeling of proteins with stable isotopes, such as ¹⁵N, is a cornerstone technique in structural biology and proteomics. By replacing the naturally abundant ¹⁴N (99.6%) with ¹⁵N (0.4%), researchers can utilize powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to study protein structure, dynamics, and interactions.[1][2] Metabolic labeling, where cells are cultured in a medium containing a ¹⁵N-enriched nitrogen source, is a common and cost-effective method for producing uniformly ¹⁵N-labeled proteins.[3][4]
Quantitative Data Summary
The efficiency and parameters of ¹⁵N metabolic labeling can vary depending on the expression system, protein of interest, and specific laboratory conditions. The following table summarizes typical quantitative data for ¹⁵N labeling in E. coli.
| Parameter | Typical Value/Range | Notes |
| ¹⁵N Source | ¹⁵NH₄Cl | Most common and cost-effective nitrogen source. |
| ¹⁵N Isotopic Purity | >98% | Commercially available from various suppliers. |
| Final ¹⁵NH₄Cl Concentration | 1 g/L | In minimal media (e.g., M9). |
| Expression Host | E. coli BL21(DE3) and its derivatives | Commonly used for recombinant protein expression. |
| Culture Medium | M9 minimal medium | Essential for ensuring ¹⁵NH₄Cl is the sole nitrogen source. |
| Labeling Efficiency | >95% | Typically achieved with proper protocol adherence. |
| Cell Density at Induction (OD₆₀₀) | 0.6 - 0.8 | Optimal for initiating protein expression. |
| Induction Temperature | 18-25 °C | Lower temperatures can improve protein solubility. |
| Induction Time | 12-16 hours (overnight) | Balances protein yield with potential degradation. |
Experimental Workflow for ¹⁵N Protein Labeling
The overall workflow for producing a ¹⁵N-labeled protein involves preparing the necessary media and solutions, culturing the expression host, inducing protein expression, and finally, harvesting and purifying the labeled protein.
Detailed Experimental Protocol
This protocol outlines the steps for uniform ¹⁵N labeling of a recombinantly expressed protein in E. coli using M9 minimal medium.
I. Materials and Reagents
-
¹⁵N Source: ¹⁵N Ammonium Chloride (¹⁵NH₄Cl), >98% isotopic purity
-
Carbon Source: ¹²C Glucose (or ¹³C Glucose for double labeling)
-
Expression Host: E. coli BL21(DE3) strain harboring the plasmid for the protein of interest
-
Antibiotics: Appropriate for plasmid selection (e.g., Ampicillin, Kanamycin)
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Media Components:
-
LB Broth (for starter culture)
-
M9 Salts (Na₂HPO₄, KH₂PO₄, NaCl)
-
MgSO₄
-
CaCl₂
-
Trace Metal Solution
-
II. Preparation of Solutions and Media
-
5x M9 Salts Solution (1 L):
-
Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, and 2.5 g NaCl in deionized water.
-
Adjust volume to 1 L and autoclave.
-
-
¹⁵N-M9 Minimal Medium (1 L):
-
To 795 mL of sterile deionized water, add:
-
200 mL of sterile 5x M9 Salts.
-
1 g of ¹⁵NH₄Cl (this is the sole nitrogen source).
-
20 mL of sterile 20% (w/v) Glucose solution.
-
2 mL of sterile 1 M MgSO₄.
-
100 µL of sterile 1 M CaCl₂.
-
1 mL of appropriate antibiotic stock solution.
-
(Optional) 1 mL of trace metal solution.
-
-
III. Protein Expression and Labeling Procedure
-
Starter Culture Preparation:
-
Inoculate 5-10 mL of LB medium (containing the appropriate antibiotic) with a single colony of the E. coli expression strain.
-
Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
-
-
Inoculation of ¹⁵N-M9 Medium:
-
The next morning, pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant (LB medium) and resuspend the cell pellet in 10-20 mL of ¹⁵N-M9 medium to wash away any residual ¹⁴N.
-
Repeat the centrifugation and resuspension step.
-
Use the washed cells to inoculate 1 L of ¹⁵N-M9 medium to an initial optical density at 600 nm (OD₆₀₀) of ~0.05-0.1.
-
-
Cell Growth:
-
Incubate the culture at 37°C with vigorous shaking.
-
Monitor the cell growth by measuring the OD₆₀₀ periodically.
-
-
Induction of Protein Expression:
-
When the OD₆₀₀ reaches 0.6-0.8, reduce the incubator temperature to a range suitable for your protein (e.g., 18-25°C). Allow the culture to equilibrate for 20-30 minutes.
-
Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.
-
-
Protein Expression:
-
Continue to incubate the culture overnight (12-16 hours) at the reduced temperature with shaking.
-
IV. Harvesting and Downstream Processing
-
Cell Harvesting:
-
After the expression period, transfer the culture to centrifuge bottles.
-
Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The resulting cell pellet contains the ¹⁵N-labeled protein.
-
-
Purification and Analysis:
-
The cell pellet can be stored at -80°C or immediately processed.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the ¹⁵N-labeled protein using an appropriate chromatography strategy (e.g., affinity chromatography, ion exchange, size exclusion).
-
Verify the purity and successful labeling using SDS-PAGE and mass spectrometry.
-
Signaling Pathways and Logical Relationships
The logic of metabolic labeling is straightforward: by controlling the isotopic composition of essential nutrients in the growth medium, one can dictate the isotopic composition of the biomolecules synthesized by the organism.
References
- 1. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zero-Length Chemical Crosslinking of Protein Complexes
A Note on Cyanamide-15N2: Extensive literature searches did not yield established protocols or widespread applications of this compound as a chemical crosslinking reagent for studying protein complexes by mass spectrometry. While cyanamide (B42294) can facilitate peptide bond formation, its specific use as a crosslinker for protein-protein interaction studies is not well-documented. Therefore, these application notes will focus on a well-established and widely used zero-length crosslinking agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , which covalently links interacting acidic and amine residues without leaving a spacer arm. The principles and protocols described herein provide a robust framework for studying protein complexes with high-resolution distance constraints and can be adapted for quantitative analyses, including those involving stable isotope labeling.
Introduction to Zero-Length Crosslinking with EDC
Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating the structural organization of protein complexes. Zero-length crosslinkers, such as EDC, are particularly valuable as they create direct covalent bonds between interacting amino acid residues, providing the most precise distance constraints.[1][2] EDC activates carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate then reacts with a primary amine (on lysine (B10760008) or the N-terminus) of a nearby protein to form a stable amide bond, releasing a soluble urea (B33335) byproduct.[3][4] This process effectively "freezes" protein-protein interactions for subsequent analysis. The inclusion of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can enhance the efficiency of the reaction by stabilizing the amine-reactive intermediate.[3][5]
Applications:
-
Mapping protein-protein interaction interfaces.
-
Providing distance restraints for computational modeling of protein complex structures.
-
Studying conformational changes in proteins upon ligand binding or modification.
-
Identifying components of large macromolecular assemblies.
Experimental Workflow and Signaling Pathways
The general workflow for a zero-length crosslinking experiment involves several key stages, from sample preparation to data analysis.
The chemical mechanism of EDC-mediated crosslinking is a two-step process.
Detailed Experimental Protocols
Protocol 1: EDC/sulfo-NHS Crosslinking of a Purified Protein Complex
This protocol is adapted for a purified protein complex at a concentration of 1-2 mg/mL.
Materials and Reagents:
-
Purified protein complex in a suitable buffer (e.g., MES, HEPES). Avoid amine- and carboxyl-containing buffers like Tris or acetate.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Crosslinking Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
Procedure:
-
Sample Preparation:
-
Buffer exchange the purified protein complex into the Crosslinking Buffer to a final concentration of 10-20 µM.
-
-
Crosslinking Reaction:
-
Prepare fresh solutions of EDC and sulfo-NHS in water-free DMSO or water immediately before use.
-
Add EDC and sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[6] The optimal concentrations may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 20 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a data-dependent acquisition method, prioritizing higher charge state precursor ions for fragmentation.
-
Quantitative Crosslinking Analysis
Quantitative XL-MS can reveal changes in protein conformation and interactions under different conditions.[7]
Label-Free Quantification: This approach compares the abundance of crosslinked peptides between different experimental conditions.
-
Prepare crosslinked samples for each condition (e.g., with and without a specific ligand).
-
Analyze each sample by LC-MS/MS.
-
Identify crosslinked peptides using specialized software.
-
Extract the precursor ion intensities for each identified crosslinked peptide across all runs.
-
Normalize and compare the intensities to determine relative changes in abundance.
Isotope Labeling (Conceptual Workflow): While EDC itself is not typically isotopically labeled, quantitative analysis can be achieved by using isotopically labeled proteins (e.g., through metabolic labeling with 15N-containing media).
-
Grow cells in "light" (14N) and "heavy" (15N) media.
-
Purify the protein complex from both cell populations.
-
Mix the "light" and "heavy" protein complexes in a 1:1 ratio.
-
Perform the EDC crosslinking reaction on the mixed sample.
-
Proceed with the standard workflow for digestion and LC-MS/MS analysis.
-
Crosslinked peptides will appear as doublets in the mass spectra, with a mass shift corresponding to the number of nitrogen atoms in the peptides. The ratio of the "light" and "heavy" peaks provides quantitative information.
Data Presentation and Analysis
Data Analysis Software: The identification of zero-length crosslinked peptides is computationally challenging because the mass of the crosslinked product is simply the sum of the two peptide masses minus the mass of water.[8] Specialized software is required for this analysis.
-
ZXMiner: Specifically designed for zero-length crosslink data.[1][9]
-
xiSEARCH: A versatile search engine that can be configured for various crosslinkers, including zero-length.[2][10]
-
MeroX: Can be used for zero-length crosslinkers, though it is primarily designed for MS-cleavable reagents.[11]
-
StavroX: Identifies various types of crosslinked peptides, including those from zero-length crosslinkers.[12]
Quantitative Data Summary: The results of a quantitative crosslinking experiment can be summarized in a table to highlight significant changes.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (Condition 2 vs. 1) | p-value |
| XL-01 | Subunit A | K121 | Subunit B | E54 | 3.2 | 0.005 |
| XL-02 | Subunit A | K150 | Subunit A | D180 | 0.9 | 0.85 |
| XL-03 | Subunit B | K88 | Subunit C | E210 | -2.5 | 0.012 |
| XL-04 | Subunit C | K34 | Subunit C | E45 | 4.1 | 0.001 |
Table 1: Example of a quantitative data summary for a zero-length crosslinking experiment comparing two conditions. A positive fold change indicates an increase in the interaction or proximity of the residues in Condition 2, while a negative fold change indicates a decrease.
Conclusion
Zero-length crosslinking with EDC is a powerful method for obtaining high-resolution structural information on protein complexes. The detailed protocols and data analysis workflows presented here provide a comprehensive guide for researchers, scientists, and drug development professionals. When combined with quantitative mass spectrometry techniques, this approach can provide valuable insights into the dynamic nature of protein interactions.
References
- 1. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Software – Rappsilber Laboratory [rappsilberlab.org]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
Application Note: Quantifying Protein Dynamics through Cyanamide-¹⁵N₂ Incorporation using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the precise measurement of protein turnover, synthesis, and degradation rates. Metabolic labeling, where stable isotopes are incorporated into proteins in vivo, offers a distinct advantage by introducing the label at the earliest stage of protein synthesis. This application note details a novel methodology for quantifying the incorporation of nitrogen-15 (B135050) (¹⁵N) from Cyanamide-¹⁵N₂ into the proteome, followed by mass spectrometry-based analysis.
Cyanamide (B42294), a reactive molecule, is metabolized by various organisms, providing a source of nitrogen for amino acid biosynthesis. When using isotopically labeled Cyanamide-¹⁵N₂, the heavy nitrogen isotopes are incorporated into newly synthesized proteins. The extent of this incorporation can be accurately quantified using high-resolution mass spectrometry, providing valuable insights into proteome dynamics under different physiological or pathological conditions. This technique is particularly useful for studying the effects of drug candidates on protein synthesis and degradation pathways.
Principle of the Method
The fundamental principle of this method lies in the metabolic conversion of Cyanamide-¹⁵N₂ into ammonia (B1221849), which is then assimilated into the cellular amino acid pool. The key enzyme in this pathway is cyanamide hydratase, which converts cyanamide to urea (B33335). Subsequently, urease hydrolyzes urea into ammonia and carbon dioxide.[1][2] The ¹⁵N-labeled ammonia is then utilized by the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway to synthesize ¹⁵N-labeled glutamine and glutamate.[1] These amino acids serve as precursors for the synthesis of other amino acids and, ultimately, for the translation of ¹⁵N-enriched proteins.
By comparing the mass spectra of peptides from unlabeled (¹⁴N) and labeled (¹⁵N) samples, the relative abundance of newly synthesized proteins can be determined. The mass shift caused by the incorporation of ¹⁵N atoms allows for the differentiation and quantification of "heavy" and "light" peptide pairs.
Signaling and Metabolic Pathways
Metabolic Incorporation of Cyanamide-¹⁵N₂
The nitrogen atoms from Cyanamide-¹⁵N₂ are incorporated into the cellular nitrogen pool through a series of enzymatic reactions. The diagram below illustrates the metabolic pathway leading to the incorporation of ¹⁵N into amino acids.
Experimental Workflow
The overall experimental workflow for quantifying Cyanamide-¹⁵N₂ incorporation is depicted in the following diagram. This process involves cell culture and labeling, protein extraction and digestion, followed by LC-MS/MS analysis and data processing.
Detailed Protocols
Cell Culture and Labeling with Cyanamide-¹⁵N₂
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cyanamide-¹⁵N₂ (ensure high purity)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture cells in standard medium until they reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the standard culture medium with a predetermined concentration of Cyanamide-¹⁵N₂. Note: The optimal concentration of Cyanamide-¹⁵N₂ should be determined empirically to ensure efficient labeling without inducing cytotoxicity.
-
Remove the standard medium, wash the cells once with sterile PBS, and then add the labeling medium.
-
Incubate the cells for the desired labeling period. The duration will depend on the protein turnover rate of interest and should be optimized for each experiment.
-
For control (unlabeled) samples, culture cells in parallel using standard medium without Cyanamide-¹⁵N₂.
-
Harvest the cells by scraping or trypsinization, wash twice with ice-cold PBS, and centrifuge to obtain a cell pellet. The cell pellet can be stored at -80°C until further processing.
Protein Extraction, Digestion, and Peptide Cleanup
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 spin columns
Protocol:
-
Protein Extraction:
-
Resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a BCA assay.
-
-
In-solution Protein Digestion:
-
Take a defined amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Activate a C18 spin column by washing with 100% ACN followed by equilibration with 0.1% TFA in water.
-
Load the acidified peptide sample onto the column.
-
Wash the column with 0.1% TFA in water to remove salts and other contaminants.
-
Elute the peptides with a solution of 50% ACN and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Protocol:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Inject the peptide sample onto a reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Ensure the mass spectrometer is calibrated and operating at high resolution to accurately measure the mass difference between ¹⁴N and ¹⁵N-labeled peptides.
Data Analysis
-
Peptide and Protein Identification: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar) to identify peptides and proteins by searching against a relevant protein database.
-
Quantification of ¹⁵N Incorporation: The software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities. The labeling efficiency should be determined and corrected for in the quantification.
-
Data Interpretation: The relative abundance of ¹⁵N-labeled peptides provides a measure of newly synthesized proteins. This data can be used to calculate protein turnover rates and assess the impact of experimental conditions on proteome dynamics.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from a Cyanamide-¹⁵N₂ labeling experiment can be presented.
Table 1: ¹⁵N Labeling Efficiency in Different Cell Lines
| Cell Line | Treatment | Labeling Duration (hours) | Average ¹⁵N Enrichment (%) | Standard Deviation |
| HEK293 | Control | 24 | 95.2 | 1.8 |
| HeLa | Control | 24 | 93.8 | 2.1 |
| A549 | Control | 24 | 96.1 | 1.5 |
| HEK293 | Drug X | 24 | 85.4 | 2.5 |
| HeLa | Drug X | 24 | 82.1 | 3.0 |
| A549 | Drug X | 24 | 88.9 | 2.2 |
Table 2: Relative Quantification of Newly Synthesized Proteins in Response to Drug Treatment
| Protein ID | Gene Name | Control (¹⁵N/¹⁴N Ratio) | Drug X (¹⁵N/¹⁴N Ratio) | Fold Change | p-value |
| P04637 | TP53 | 1.05 | 2.15 | 2.05 | <0.01 |
| P60709 | ACTB | 0.98 | 0.95 | 0.97 | 0.85 |
| P31946 | HSP90AA1 | 1.12 | 0.55 | 0.49 | <0.05 |
| Q06830 | BCL2 | 0.95 | 1.90 | 2.00 | <0.01 |
| P10415 | CASP3 | 1.01 | 3.05 | 3.02 | <0.001 |
Conclusion
The use of Cyanamide-¹⁵N₂ as a metabolic labeling agent offers a promising and cost-effective method for quantifying proteome dynamics. The straightforward metabolic pathway for nitrogen incorporation and the ability to achieve high labeling efficiency make it a valuable tool for researchers in basic science and drug development. The detailed protocols and data analysis workflow provided in this application note serve as a comprehensive guide for implementing this novel technique in the laboratory. Careful optimization of labeling conditions is crucial to ensure accurate and reproducible results.
References
Application Note: Quantitative Analysis of Thiols Using Cyanamide-¹⁵N₂ Derivatization and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the derivatization of thiol-containing small molecules with cyanamide-¹⁵N₂ for subsequent quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of a stable isotope label (¹⁵N₂) in the cyanamide (B42294) reagent allows for accurate and sensitive quantification using the stable isotope dilution method. This method is applicable to a wide range of low molecular weight thiols in various biological matrices and is particularly useful for researchers, scientists, and drug development professionals involved in metabolomics, redox biology, and pharmacokinetic studies.
Introduction
Thiols, such as glutathione (B108866) and cysteine, are crucial molecules involved in maintaining cellular redox homeostasis and detoxification processes.[1] Accurate quantification of these low molecular weight thiols is essential for understanding their roles in health and disease.[1] Direct analysis of thiols by LC-MS/MS can be challenging due to their poor retention in reversed-phase chromatography and their susceptibility to oxidation. Derivatization of the thiol group is a common strategy to overcome these challenges by improving chromatographic behavior and increasing ionization efficiency.
This protocol utilizes cyanamide-¹⁵N₂ as a derivatization reagent for thiols. The reaction of cyanamide with a thiol group (guanidinomethylation) results in a more stable and chromatographically retainable derivative. The key advantage of using ¹⁵N₂-labeled cyanamide is the introduction of a known mass shift, which facilitates the use of the stable isotope dilution method for quantification.[2] This approach involves spiking the sample with a known amount of an isotopically labeled internal standard, which is a ¹⁵N₂-derivatized version of the analyte of interest. The ratio of the unlabeled analyte to the labeled internal standard is then used for accurate quantification, correcting for matrix effects and variations in sample preparation and instrument response.[3]
Experimental Protocols
Materials and Reagents
-
Cyanamide-¹⁵N₂ solution (10 mg/mL in acetonitrile)
-
Thiol standards (e.g., glutathione, cysteine, N-acetylcysteine)
-
Internal standards (¹³C, ¹⁵N-labeled thiols, if available, to be derivatized with unlabeled cyanamide)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water) for disulfide reduction (optional)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, cell lysate)
Sample Preparation
-
Thiol Extraction:
-
For plasma samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For cell lysates, sonicate cells in an appropriate lysis buffer and centrifuge to remove debris.
-
-
Disulfide Bond Reduction (Optional):
-
To measure total thiols (reduced + oxidized), add TCEP solution to the sample extract to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes.
-
Derivatization Protocol
-
To 100 µL of the sample extract (or standard solution), add 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5).
-
Add 20 µL of the 10 mg/mL cyanamide-¹⁵N₂ solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ions for each ¹⁵N₂-derivatized thiol will need to be determined by infusing individual derivatized standards. The mass shift of +42.03 Da from the addition of the cyanamide-¹⁵N₂ moiety should be accounted for.
Data Presentation
The following table provides representative quantitative data for the analysis of thiols using a stable isotope dilution LC-MS/MS method with derivatization. While this data is not specific to cyanamide-¹⁵N₂ derivatization, it illustrates the typical performance of such methods.
| Analyte | LLOQ (µM) | ULOQ (µM) | Accuracy (%) | Precision (%RSD) |
| Glutathione | 0.5 | 500 | 95-105 | < 10 |
| Cysteine | 1 | 1000 | 92-108 | < 12 |
| N-acetylcysteine | 0.2 | 200 | 98-103 | < 8 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualizations
Caption: Experimental workflow for thiol analysis.
Caption: Guanidinomethylation of a thiol with Cyanamide-¹⁵N₂.
References
Application Notes and Protocols for Cyanamide-¹⁵N₂ in Pulse-Chase Experiments
Introduction
Pulse-chase analysis is a powerful technique used to study the dynamics of cellular processes, including protein synthesis, degradation, and trafficking.[1] The method involves a "pulse" phase, where cells are exposed to a labeled precursor, followed by a "chase" phase with an unlabeled form of the precursor.[1] This allows for the tracking of a cohort of molecules over time. While traditionally performed with radioactive isotopes, the use of stable isotopes, such as ¹⁵N, coupled with mass spectrometry offers a safer and more quantitative alternative.[2]
Cyanamide-¹⁵N₂ serves as an effective precursor for metabolic labeling of proteins with ¹⁵N. In many organisms, particularly plants, cyanamide (B42294) is rapidly metabolized into urea (B33335) and subsequently to ammonia (B1221849).[3][4] This ¹⁵N-labeled ammonia is then incorporated into the cellular amino acid pool, primarily glutamate (B1630785) and alanine, which are precursors for the synthesis of other amino acids and, consequently, proteins.[3][4] This application note provides a detailed protocol for using Cyanamide-¹⁵N₂ in pulse-chase experiments to study protein turnover and signaling pathway dynamics.
Applications
-
Determination of Protein Half-Life: Quantifying the rate of degradation of specific proteins.
-
Analysis of Protein Synthesis Rates: Measuring the rate of new protein synthesis under different cellular conditions.[5]
-
Trafficking and Post-Translational Modifications: Following the movement of proteins through cellular compartments and the dynamics of modifications like phosphorylation.[6]
-
Metabolic Flux Analysis: Tracing the flow of nitrogen through metabolic pathways.
Experimental Protocols
Protocol 1: General Protein Turnover Analysis in Cell Culture
This protocol is designed for studying global protein turnover in either adherent or suspension cell cultures.
Materials:
-
Cells of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cyanamide-¹⁵N₂ (isotopic purity >98%)
-
Unlabeled cyanamide
-
Nitrogen-free culture medium (for the pulse step)
-
Complete culture medium (for the chase step)
-
Protein assay reagent (e.g., BCA)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency (for adherent cells) or to a mid-logarithmic growth phase (for suspension cells). For each time point in the chase, at least one dish or flask of cells will be needed.[3]
-
Starvation (Optional but Recommended): To enhance the uptake of the labeled precursor, gently wash the cells twice with pre-warmed, sterile PBS and then incubate them in a nitrogen-free medium for 1-2 hours at 37°C in a CO₂ incubator.
-
Pulse Phase:
-
Prepare the "pulse" medium by supplementing the nitrogen-free medium with Cyanamide-¹⁵N₂. The final concentration will need to be optimized for the specific cell line but a starting point of 1-5 mM is recommended.
-
Remove the starvation medium and add the "pulse" medium to the cells.
-
Incubate for a short period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. The pulse duration should be long enough to allow for sufficient labeling but short enough to be considered a "pulse."
-
-
Chase Phase:
-
To start the chase, quickly remove the "pulse" medium.
-
Wash the cells twice with pre-warmed, sterile PBS to remove any residual labeled precursor.
-
Add "chase" medium, which is the complete culture medium containing an excess of unlabeled nitrogen sources (e.g., standard amino acid concentrations and optionally supplemented with 1-5 mM unlabeled cyanamide).
-
Incubate the cells and collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0" time point should be collected immediately after the pulse and wash steps.
-
-
Cell Lysis and Protein Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate (for adherent cells) or after pelleting (for suspension cells) using an appropriate volume of ice-cold lysis buffer with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Preparation for Mass Spectrometry:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Take an equal amount of protein from each time point for downstream processing. This typically involves protein denaturation, reduction, alkylation, and in-solution or in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by high-resolution LC-MS/MS. The mass spectrometer will detect both the ¹⁴N (light) and ¹⁵N (heavy) forms of the peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the heavy and light isotopic forms for each peptide over the time course.[7]
-
The rate of disappearance of the heavy signal corresponds to the degradation rate of the protein. The protein half-life (t₁/₂) can be calculated from the degradation rate constant (k_deg).
-
Protocol 2: Analysis of Protein Phosphorylation Dynamics
This protocol is adapted to study the turnover of phosphorylation on a specific protein of interest.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
Antibody specific to the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pulse-Chase: Follow steps 1-4 from Protocol 1.
-
Cell Lysis: At each time point, lyse the cells with a lysis buffer containing both protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysate with an antibody specific to the protein of interest for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein from the beads using an appropriate elution buffer.
-
Prepare the eluted protein for mass spectrometry analysis as described in Protocol 1, step 6. A phosphopeptide enrichment step (e.g., using TiO₂ or Fe-IMAC) may be necessary after tryptic digestion.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the samples by LC-MS/MS, specifically looking for phosphopeptides.
-
Quantify the ratio of heavy to light phosphopeptides at each time point. This will reveal the dynamics of phosphorylation and dephosphorylation on the specific protein.
-
Data Presentation
Quantitative data from Cyanamide-¹⁵N₂ pulse-chase experiments should be summarized in tables to facilitate comparison and interpretation.
Table 1: ¹⁵N Labeling Efficiency in Amino Acids after a 2-hour Pulse with Cyanamide-¹⁵N₂.
| Amino Acid | ¹⁵N Enrichment (%) | Standard Deviation |
| Alanine | 97.5 | 1.2 |
| Glutamate | 96.8 | 1.5 |
| Aspartate | 95.2 | 2.1 |
| Glycine | 94.9 | 2.5 |
| Serine | 93.1 | 3.0 |
| Arginine | 96.2 | 1.8 |
| Proline | 95.5 | 2.0 |
Note: Data are hypothetical and represent typical labeling efficiencies that can be achieved. Actual values will vary depending on the experimental conditions and cell type.
Table 2: Protein Turnover Rates for a Selection of Proteins.
| Protein ID (UniProt) | Protein Name | Half-life (hours) | Degradation Rate Constant (k_deg) | R² of fit |
| P02768 | Serum albumin | 20.5 | 0.0338 | 0.98 |
| P62258 | 14-3-3 protein beta/alpha | 48.2 | 0.0144 | 0.95 |
| P60709 | Actin, cytoplasmic 1 | 75.1 | 0.0092 | 0.97 |
| Q06830 | Peroxiredoxin-1 | 15.3 | 0.0453 | 0.96 |
| P31946 | Heat shock protein HSP 90-alpha | 28.9 | 0.0240 | 0.99 |
Note: Data are hypothetical and serve as an example of how to present protein turnover results.
Visualizations
Caption: Workflow for Cyanamide-¹⁵N₂ Pulse-Chase Experiments.
Caption: Metabolic incorporation of ¹⁵N from Cyanamide-¹⁵N₂.
Caption: Analysis of PKC signaling using pulse-chase.
References
- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 5. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulse-Chase Analysis of Protein Kinase C | Springer Nature Experiments [experiments.springernature.com]
- 7. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanamide-¹⁵N₂ Labeling Studies in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of stable isotope labeling studies using Cyanamide-¹⁵N₂ for quantitative proteomics. The protocols detailed below are intended to serve as a foundational methodology for researchers aiming to investigate protein turnover, differential protein expression, and drug target engagement.
Introduction to Cyanamide-¹⁵N₂ Labeling
Cyanamide-¹⁵N₂ is a powerful tool for metabolic labeling in quantitative proteomics. The underlying principle involves the cellular uptake of ¹⁵N₂-labeled cyanamide (B42294) and its subsequent enzymatic conversion into ¹⁵N-labeled urea (B33335), followed by hydrolysis to ¹⁵N-ammonia. This isotopically enriched ammonia (B1221849) then enters the cell's nitrogen pool and is incorporated into newly synthesized amino acids and, consequently, proteins. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") peptides, researchers can accurately quantify differences in protein abundance and turnover rates between different experimental conditions.
Metabolic Pathway of Cyanamide-¹⁵N₂ Incorporation
The metabolic conversion of Cyanamide-¹⁵N₂ into a usable nitrogen source is a two-step enzymatic process. First, cyanamide hydratase converts cyanamide to urea. Subsequently, urease hydrolyzes urea into ammonia and carbon dioxide. The resulting ¹⁵N-labeled ammonia is then utilized by glutamine synthetase and glutamate (B1630785) synthase to incorporate the heavy nitrogen isotope into glutamine and glutamate, which are central donors for the biosynthesis of other amino acids.
Metabolic pathway of Cyanamide-¹⁵N₂ incorporation.
Experimental Design and Considerations
A successful Cyanamide-¹⁵N₂ labeling experiment requires careful planning. Key considerations include the choice of a biological system, determination of optimal labeling conditions, and the experimental workflow.
Biological System Selection
Cyanamide-¹⁵N₂ labeling is applicable to a wide range of biological systems, including bacteria, yeast, and mammalian cell cultures that can utilize ammonia as a nitrogen source. The choice of system will depend on the specific research question.
Optimization of Labeling Conditions
It is crucial to determine the optimal concentration of Cyanamide-¹⁵N₂ and the labeling duration to achieve high incorporation efficiency without inducing significant cytotoxicity. Cyanamide can be toxic at high concentrations, so a dose-response curve and time-course experiment are recommended to establish the ideal parameters for your specific cell type.
| Parameter | Recommended Starting Range | Considerations |
| Cyanamide-¹⁵N₂ Concentration | 10 µM - 1 mM | Start with a low concentration and increase gradually. Monitor cell viability and growth rate. |
| Labeling Duration | 24 - 72 hours | Dependent on the cell doubling time. Aim for at least two to three cell divisions for near-complete labeling. |
| Cell Density | Varies by cell type | Seed cells at a density that allows for logarithmic growth throughout the labeling period. |
Experimental Workflow Overview
The general workflow for a quantitative proteomics experiment using Cyanamide-¹⁵N₂ labeling involves several key stages: cell culture and labeling, sample preparation, mass spectrometry analysis, and data analysis.
Application of Cyanamide-¹⁵N₂ in Elucidating Nitrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing Cyanamide-¹⁵N₂ as a stable isotope tracer to investigate nitrogen metabolism in various biological systems, particularly in plants. Cyanamide (B42294), a reactive nitrogen compound, serves as a valuable tool for tracing the intricate pathways of nitrogen assimilation and its subsequent incorporation into essential biomolecules.
Introduction
Cyanamide (CH₂N₂) is a significant agrochemical and a naturally occurring compound in some plants. Its metabolic fate within organisms offers a unique window into nitrogen utilization. When labeled with the stable isotope ¹⁵N (Cyanamide-¹⁵N₂), it becomes a powerful tracer that can be monitored using mass spectrometry. This allows for the precise tracking of nitrogen atoms as they are metabolized and integrated into amino acids, polyamines, and nucleotides. Understanding these pathways is crucial for agricultural applications, such as optimizing nitrogen fertilizer use, and for drug development, where nitrogen-containing compounds are fundamental.
In biological systems, cyanamide is primarily metabolized through a two-step enzymatic process. First, cyanamide hydratase converts cyanamide to urea (B33335). Subsequently, urease hydrolyzes urea to ammonia (B1221849) and carbon dioxide. The liberated ¹⁵N-labeled ammonia then enters the central nitrogen assimilation pathway, primarily the Glutamine Synthetase/Glutamate (B1630785) Synthase (GS/GOGAT) cycle, leading to the synthesis of ¹⁵N-labeled amino acids.[1]
Metabolic Pathway of Cyanamide-¹⁵N₂
The journey of the ¹⁵N label from Cyanamide-¹⁵N₂ into key nitrogenous compounds is a critical aspect of these studies. The primary route involves the assimilation of ammonia derived from urea hydrolysis into glutamate and glutamine.
Caption: Metabolic pathway of Cyanamide-¹⁵N₂ in plants.
Experimental Protocols
Protocol 1: Tracing ¹⁵N from Cyanamide-¹⁵N₂ into Plant Amino Acids
This protocol outlines the steps for a typical experiment to trace the incorporation of ¹⁵N from Cyanamide-¹⁵N₂ into the amino acid pool of plants.
1. Plant Growth and Treatment:
-
Grow plants (e.g., Arabidopsis thaliana, barley, or soybean) in a hydroponic system or a defined soil matrix under controlled environmental conditions (photoperiod, temperature, humidity).
-
At the desired growth stage, introduce Cyanamide-¹⁵N₂ into the growth medium at a specific concentration (e.g., 1-5 mM). The exact concentration should be optimized based on the plant species and experimental goals to avoid toxicity.
-
Harvest plant tissues (roots and shoots separately) at various time points after the introduction of the tracer (e.g., 0, 2, 6, 12, 24, and 48 hours) to capture the dynamics of ¹⁵N incorporation.
-
Immediately freeze the harvested tissues in liquid nitrogen and store them at -80°C until further analysis.
2. Metabolite Extraction:
-
Grind the frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar (containing amino acids) and non-polar metabolites.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
3. Amino Acid Derivatization and GC-MS Analysis:
-
Dry the polar extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Analyze the derivatized samples using a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the quantification of ¹⁵N enrichment in individual amino acids.[2][3][4][5]
4. Data Analysis:
-
Calculate the atom percent excess of ¹⁵N in each amino acid at each time point.
-
Correct for the natural abundance of ¹⁵N.
-
Plot the time course of ¹⁵N enrichment for each amino acid to understand the dynamics of nitrogen assimilation.
Protocol 2: Investigating the Fate of Cyanamide-¹⁵N₂ in Soil-Plant Systems
This protocol is designed to study the transformation of Cyanamide-¹⁵N₂ in the soil and its subsequent uptake and metabolism by plants.
1. Soil Incubation and Plant Growth:
-
Prepare soil microcosms with a known weight of soil.
-
Apply a solution of Cyanamide-¹⁵N₂ evenly to the soil surface.
-
Plant seeds or seedlings in the treated soil.
-
Maintain the microcosms under controlled environmental conditions.
2. Sampling:
-
Collect soil and plant samples at regular intervals.
-
For soil samples, analyze the concentrations of Cyanamide-¹⁵N₂, ¹⁵N-urea, and ¹⁵N-ammonium to track the conversion process.
-
For plant samples, separate roots and shoots and process them as described in Protocol 1.
3. Analysis:
-
Analyze soil extracts using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or GC-MS to quantify the different ¹⁵N-labeled compounds.
-
Analyze plant extracts for ¹⁵N enrichment in amino acids and other nitrogenous compounds using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The quantitative data obtained from these experiments can be effectively summarized in tables to facilitate comparison between different treatments, time points, or plant tissues.
Table 1: Hypothetical ¹⁵N Enrichment in Amino Acids of Arabidopsis thaliana Seedlings after 24 hours of Exposure to 5 mM Cyanamide-¹⁵N₂
| Amino Acid | ¹⁵N Atom Percent Excess (Mean ± SD) |
| Glutamate | 45.2 ± 3.1 |
| Glutamine | 55.8 ± 4.5 |
| Alanine | 38.5 ± 2.9 |
| Aspartate | 25.1 ± 2.2 |
| Arginine | 15.7 ± 1.8 |
| Proline | 12.3 ± 1.5 |
Note: This is a hypothetical table for illustrative purposes. Actual data will vary depending on experimental conditions.
Experimental Workflow Visualization
A clear workflow is essential for planning and executing these tracing experiments.
Caption: Experimental workflow for ¹⁵N-cyanamide tracing.
Applications in Drug Development
While the primary application of cyanamide itself is in agriculture, the methodologies developed for tracing nitrogen metabolism using Cyanamide-¹⁵N₂ are highly relevant to drug development. Many pharmaceuticals are nitrogen-containing heterocyclic compounds. Understanding how nitrogen is incorporated into these and other essential molecules can provide insights into:
-
Target Identification: Identifying key enzymes and pathways in nitrogen metabolism that could be targeted by new drugs.
-
Mechanism of Action Studies: Elucidating how a drug affects nitrogen metabolism in both target and non-target cells.
-
Toxicity and Off-Target Effects: Assessing the impact of a drug candidate on the overall nitrogen balance and the synthesis of essential nitrogenous compounds.
By adapting the protocols described above, researchers in drug development can use ¹⁵N-labeled precursors to trace the metabolic fate of nitrogen in cellular models of disease, helping to build a more complete picture of a drug's pharmacological profile.
Conclusion
The use of Cyanamide-¹⁵N₂ as a tracer provides a robust and insightful method for studying nitrogen metabolism. The detailed protocols and data presentation formats outlined in these application notes offer a framework for researchers to design and execute experiments that can significantly advance our understanding of nitrogen assimilation and utilization in plants and other biological systems. The knowledge gained from such studies has far-reaching implications, from improving agricultural sustainability to accelerating the development of novel therapeutics.
References
- 1. academicjournals.org [academicjournals.org]
- 2. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling Maize (Zea mays L.) Leaves with 15 NH4+ and Monitoring Nitrogen Incorporation into Amino Acids by GC/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing ¹⁵N₂-Cyanamide Proteomic Data
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of proteomic data obtained from metabolic labeling with ¹⁵N₂-Cyanamide. This technique is a powerful tool for the relative quantification of proteins, enabling researchers to study changes in protein expression in response to various stimuli, treatments, or disease states.
Introduction to ¹⁵N Metabolic Labeling
Metabolic labeling with stable isotopes is a widely used method for the relative quantification of proteins in proteomic studies.[1] In this approach, one population of cells or an organism is grown in a medium containing a "light" isotope (e.g., ¹⁴N), while the second population is grown in a medium containing a "heavy" isotope (e.g., ¹⁵N). ¹⁵N₂-Cyanamide can serve as the primary nitrogen source for the "heavy" sample. During growth, the ¹⁵N isotope is incorporated into all amino acids and subsequently into all proteins.[1][2]
After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1 ratio. This early mixing minimizes variations introduced during sample processing, leading to high quantification accuracy.[1][3] The combined protein sample is then digested, and the resulting peptides are analyzed by mass spectrometry (MS). Since every nitrogen atom in the "heavy" sample is replaced by ¹⁵N, peptides from the two samples will have a distinct mass difference, which is detected by the mass spectrometer. The relative abundance of a peptide (and thus its parent protein) in the two samples can be determined by comparing the signal intensities of the "light" and "heavy" isotopic forms.[4]
Challenges in ¹⁵N Data Analysis
While powerful, ¹⁵N metabolic labeling presents unique data analysis challenges compared to other methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture):
-
Variable Mass Differences: In SILAC, only specific amino acids (typically lysine (B10760008) and arginine) are labeled, resulting in predictable mass differences between peptide pairs.[5] In ¹⁵N labeling, every amino acid is labeled, so the mass difference between a ¹⁴N and ¹⁵N peptide pair depends on the number of nitrogen atoms in the peptide's sequence, creating complex spectra.[1][5]
-
Incomplete Labeling: Achieving 100% incorporation of the ¹⁵N isotope can be difficult.[4] Incomplete labeling broadens the isotope clusters of heavy-labeled peptides, making it harder to identify the correct monoisotopic peak and potentially reducing the number of identified heavy peptides.[1]
Software and Tools for Data Analysis
Several software tools are available for processing and analyzing ¹⁵N-labeled proteomic data. The complexity of the data often requires specialized algorithms that can handle variable mass differences and potential incomplete labeling.
| Software | Key Features | Availability | Reference |
| Protein Prospector | An open-access, web-based platform with a dedicated workflow for ¹⁵N metabolic labeling. It performs protein identification and quantification, allowing users to input labeling efficiency to correct ratios. | Freely Available | [1][3] |
| MSQuant | A tool for quantitative proteomics. However, its workflow for ¹⁵N data may require manual inspection of light/heavy peptide pairs, which can be time-consuming for large datasets. | Freely Available | [1][3] |
| pFIND | A database-searching software system for peptide and protein identification that can be used for ¹⁵N labeled samples. | Freely Available | [1][3] |
| Proteome Discoverer | A comprehensive data analysis platform from Thermo Fisher Scientific that supports various quantitative proteomics workflows, including metabolic labeling. It integrates multiple search engines. | Commercial | [6][7] |
| MaxQuant | A popular quantitative proteomics software package that is primarily known for SILAC and label-free quantification, but can be adapted for ¹⁵N data. | Freely Available | [7] |
For this application note, we will focus on the workflow using Protein Prospector , as it provides a freely accessible and well-documented pipeline for ¹⁵N data analysis.[1]
Experimental and Data Analysis Protocols
This section details the protocol from cell labeling to data interpretation.
Protocol for ¹⁵N Metabolic Labeling and Sample Preparation
This protocol provides a general framework. Specific media components and growth times should be optimized for the cell type or organism under study.
-
Cell Culture and Labeling:
-
Prepare two separate growth media: a "Light" medium with standard nitrogen sources (e.g., KNO₃) and a "Heavy" medium where the primary nitrogen source is replaced with ¹⁵N₂-Cyanamide.
-
Adapt one cell culture to the "Heavy" medium over several passages to ensure maximum incorporation of the ¹⁵N isotope. The other culture is maintained in the "Light" medium.
-
Grow the two cell populations for the desired duration of the experiment. Apply the experimental treatment to one of the populations.
-
-
Cell Harvesting and Mixing:
-
Harvest the "Light" (¹⁴N) and "Heavy" (¹⁵N) labeled cells separately.
-
Count the cells from each population and mix them in a precise 1:1 ratio based on cell number or total protein concentration.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., containing urea (B33335) or SDS to ensure complete protein solubilization).
-
Quantify the total protein concentration using a standard assay (e.g., BCA assay).
-
Perform in-solution or in-gel digestion of the proteins. A common method is reduction with DTT, alkylation with iodoacetamide, followed by overnight digestion with trypsin.[8]
-
-
Peptide Desalting and LC-MS/MS Analysis:
Caption: General experimental workflow for ¹⁵N metabolic labeling proteomics.
Data Analysis Protocol using Protein Prospector
The data analysis workflow in Protein Prospector is typically divided into two stages: protein identification and quantification.[1]
-
Stage I: Protein Identification
-
Database Search: Perform two separate database searches on the raw MS data.
-
¹⁴N Search: Search the data against a relevant protein database (e.g., SwissProt) with standard "light" modifications.
-
¹⁵N Search: Search the same data again, this time specifying ¹⁵N labeling for all nitrogen-containing residues.
-
-
Data Filtering: Apply strict statistical filtering to control the false discovery rate (FDR) for both peptide and protein identifications.
-
-
Stage II: Protein Quantification
-
Pair Matching: The software uses the identification results from the ¹⁴N and ¹⁵N searches to find matching peptide pairs.[1] It retrieves the isotope cluster intensities for both the "light" and "heavy" forms of each identified peptide.
-
Ratio Calculation: For each peptide pair, a "Heavy/Light" ratio is calculated based on the extracted ion chromatogram (XIC) peak areas.
-
Labeling Efficiency Correction: The user can input the determined ¹⁵N labeling efficiency. The software uses this parameter to correct the calculated peptide ratios for any incomplete labeling.[1]
-
Protein Ratio Aggregation: The corrected peptide ratios are then aggregated to calculate an overall quantification ratio for each protein. Statistical methods are used to summarize the peptide ratios and provide a measure of confidence (e.g., p-value).
-
Caption: Data analysis pipeline for ¹⁵N proteomics using Protein Prospector.
Data Presentation and Interpretation
Quantitative proteomic data should be summarized in a clear and structured format to facilitate interpretation and comparison. The final output table should include protein identifiers, quantification ratios, statistical significance, and the number of peptides used for quantification.
Example Quantitative Data Table
| Protein Accession | Gene Name | Protein Description | H/L Ratio | Log₂(H/L Ratio) | p-value | # Peptides | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.07 | 0.85 | 25 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | -0.03 | 0.91 | 18 | Unchanged |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.50 | 1.32 | 0.005 | 12 | Upregulated |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.45 | -1.15 | 0.012 | 9 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.12 | 0.16 | 0.76 | 15 | Unchanged |
-
H/L Ratio: The ratio of the "Heavy" (¹⁵N) labeled protein to the "Light" (¹⁴N) labeled protein.
-
Log₂(H/L Ratio): The log2 transformation of the ratio, which provides a more symmetric distribution for upregulated and downregulated proteins.
-
p-value: Statistical significance of the change in protein expression.
-
# Peptides: The number of unique peptides used to quantify the protein.
Interpreting Signaling Pathways
The quantitative data can be used to understand the biological impact of a treatment or condition. For example, if a drug is being tested, the upregulated and downregulated proteins can be mapped to known signaling pathways to elucidate the drug's mechanism of action.
Caption: Diagram of a signaling pathway with quantified protein changes.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cyanamide-15N2 Labeling Efficiency
Welcome to the technical support center for Cyanamide-15N2 labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their isotopic labeling experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical compound with the formula CH₂N₂ where both nitrogen atoms are the heavy isotope, ¹⁵N. It serves as a labeling reagent in metabolic labeling experiments. Its primary application is to introduce a stable isotope tag into proteins and other nitrogen-containing biomolecules to enable their quantification and turnover analysis by mass spectrometry.
Q2: What are the initial signs of low this compound labeling efficiency?
Low labeling efficiency is primarily observed during mass spectrometry (MS) data analysis. Key indicators include:
-
A low percentage of heavy-labeled peptides compared to their unlabeled counterparts.
-
Inconsistent or lower-than-expected mass shifts between light and heavy peptide pairs.
-
High signal intensity for unlabeled peptides even after sufficient labeling time.
-
Inaccurate or highly variable protein quantification results.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency can arise from a variety of factors, ranging from reagent stability to cellular processes. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Category 1: Reagent Integrity and Stability
Q1.1: I suspect my this compound reagent may have degraded. What are the common causes and how can I check its quality?
Possible Causes:
-
Improper Storage: Cyanamide (B42294) solutions are known to be unstable at temperatures above 20°C and outside a pH range of 3-5.[1][2] Storage at 2-8°C is typically recommended.
-
Hydrolysis: Aqueous solutions of cyanamide can hydrolyze to urea, especially at a pH below 3 or above 12.[1]
-
Dimerization: At a pH of 8 or higher, cyanamide can dimerize to form dicyandiamide.[1]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the this compound solution has been stored at the recommended temperature (typically 2-8°C) and protected from light.
-
Check pH of Stock Solution: If possible, check the pH of your stock solution. Commercially available cyanamide solutions are often stabilized with a buffer to maintain a pH of around 4-4.5.[1]
-
Use Fresh Reagent: Whenever possible, use a fresh vial of this compound for your experiments to rule out degradation issues.
-
Analytical Verification (Advanced): For rigorous quality control, you can analyze the reagent by liquid chromatography-mass spectrometry (LC-MS/MS) to confirm its purity and identify potential degradation products.[3][4][5]
Category 2: Experimental Protocol and Labeling Conditions
Q2.1: My labeling efficiency is low despite using a fresh reagent. What aspects of my experimental protocol should I optimize?
Low labeling efficiency is often linked to suboptimal experimental conditions. The following flowchart outlines a systematic approach to troubleshooting your protocol.
Detailed Methodologies for Key Experiments:
-
Optimizing this compound Concentration:
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 12-well or 24-well).
-
Concentration Gradient: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range to test is 10 µM, 25 µM, 50 µM, and 100 µM. Include a vehicle-only control.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound. Incubate for a fixed period (e.g., 24 hours) under standard culture conditions.
-
Cell Viability and Harvest: Assess cell viability using a standard method (e.g., MTT assay or trypan blue exclusion) to check for toxicity at higher concentrations. Harvest the cells for proteomic analysis.
-
Analysis: Analyze the samples by LC-MS/MS and compare the labeling efficiency across the different concentrations.
-
-
Optimizing Incubation Time:
-
Cell Seeding: Plate your cells at a consistent density.
-
Labeling: Add a fixed, non-toxic concentration of this compound to the culture medium.
-
Time Points: Harvest cells at various time points (e.g., 6, 12, 24, and 48 hours) after the addition of the labeling reagent.
-
Analysis: Analyze the proteome of cells from each time point to determine the optimal incubation time for maximum labeling.
-
Q2.2: Could the pH of my cell culture medium be affecting the labeling efficiency?
Yes, the pH of the cell culture medium can significantly impact the stability of cyanamide.[6][7] Most cell culture media are buffered to a physiological pH of around 7.2-7.4. At this pH, cyanamide can be less stable and may be prone to degradation.[1]
Troubleshooting Steps:
-
Monitor Media pH: Regularly monitor the pH of your cell culture medium during the labeling experiment.
-
Buffered Media: Ensure you are using a well-buffered medium.
-
Media Changes: For longer incubation times, consider replacing the medium with fresh, this compound-containing medium to replenish the reagent and maintain a stable pH.
Q2.3: Does cell density affect labeling efficiency?
Yes, cell density can influence labeling efficiency. Very high cell densities can lead to rapid depletion of the labeling reagent from the medium, resulting in lower overall labeling. Conversely, very low cell densities may not yield enough protein for downstream analysis. It is recommended to perform labeling when cells are in their exponential growth phase.
Category 3: Cellular Uptake and Metabolism
Q3.1: How does this compound enter the cells, and what can I do to improve its uptake?
The exact mechanism of cellular uptake for cyanamide is not well-defined in the context of isotopic labeling. However, as a small molecule, it likely enters cells through a combination of passive diffusion and potentially through transporters for other small molecules.
Troubleshooting Steps:
-
Optimize Concentration: As detailed in the protocol optimization section, finding the right balance between sufficient concentration for uptake and avoiding toxicity is key.
-
Permeabilization (for specific applications): In some experimental setups, such as with certain microorganisms or for specific assays, gentle cell permeabilization methods could be considered, though this is not standard for live-cell labeling.[5]
Q3.2: Could the cells be metabolizing or degrading the this compound?
Yes, cells possess enzymes that can degrade cyanide and related compounds.[8][9][10][11][12] Enzymes such as cyanide hydratase and nitrilase can convert cyanamide into less reactive forms, which would prevent its incorporation into biomolecules.[10] The activity of these enzymes can vary between cell types.
Troubleshooting Steps:
-
Cell Line Variation: If you are consistently seeing low labeling efficiency in a particular cell line, consider testing a different cell line to see if the issue is cell-type specific.
-
Inhibitors (Advanced): In highly specialized cases, inhibitors of cyanide-degrading enzymes could be explored, but this would require extensive validation to ensure they do not interfere with other cellular processes.
Category 4: Mass Spectrometry Data Analysis
Q4.1: I see some evidence of labeling, but my quantification is unreliable. How should I adjust my data analysis workflow?
Incomplete labeling is a common issue in ¹⁵N metabolic labeling experiments and can complicate data analysis.
References
- 1. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 2. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. Determination of cyanamide residue in 21 plant-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 11. Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cyanamide-¹⁵N₂ Incubation Time for Cell Lines: A Technical Support Center
Welcome to the technical support center for Cyanamide-¹⁵N₂ metabolic labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental workflows. All recommendations are based on the principles of stable isotope labeling and the known metabolic pathways of cyanamide (B42294).
Frequently Asked Questions (FAQs)
Q1: What is Cyanamide-¹⁵N₂ and how is it utilized for metabolic labeling?
A1: Cyanamide-¹⁵N₂ is a chemical compound where both nitrogen atoms are the stable isotope ¹⁵N. In biological systems, it is anticipated to be metabolized, serving as a source of ¹⁵N for the cellular synthesis of nitrogen-containing biomolecules such as amino acids and nucleotides. In plant and fungal systems, cyanamide is enzymatically converted to urea (B33335) by cyanamide hydratase, and then to ammonia (B1221849) and carbon dioxide by urease.[1][2][3] This ammonia can then be incorporated into amino acids, primarily glutamate (B1630785) and alanine, via the GS-GOGAT pathway.[2] It is hypothesized that a similar metabolic route may occur in mammalian cells, allowing for the incorporation of ¹⁵N into the cellular proteome and other nitrogenous compounds.
Q2: What are the potential cytotoxic effects of Cyanamide-¹⁵N₂?
A2: While specific data for Cyanamide-¹⁵N₂ is limited, studies on related cyanide compounds have shown dose- and time-dependent cytotoxicity.[4] Cyanide is known to be a mitochondrial poison, and at high concentrations, it can induce apoptosis and necrosis.[5] Hydrogen cyanamide has been observed to cause a reversible G2/M cell cycle arrest and increase cellular oxidation.[6] Therefore, it is crucial to determine the optimal, non-toxic concentration of Cyanamide-¹⁵N₂ for your specific cell line.
Q3: How can I determine the optimal incubation time and concentration for Cyanamide-¹⁵N₂?
A3: The ideal incubation time and concentration are highly dependent on the cell line's metabolic rate and tolerance. A two-step optimization process is recommended:
-
Dose-Response Curve: To determine the optimal concentration, perform a dose-response experiment with a range of Cyanamide-¹⁵N₂ concentrations for a fixed incubation time (e.g., 24 hours). Assess cell viability using assays like MTT, MTS, or ATP-based assays.[7][8][9][10]
-
Time-Course Experiment: Using the optimal concentration determined from the dose-response curve, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the incubation time that yields sufficient ¹⁵N incorporation without compromising cell viability.
Q4: How is the incorporation of ¹⁵N from Cyanamide-¹⁵N₂ measured?
A4: The percentage of ¹⁵N incorporation into proteins is typically measured using mass spectrometry.[11][12][13] Following protein extraction and digestion into peptides, the isotopic distribution of the peptides is analyzed. The mass shift between the labeled ("heavy") and unlabeled ("light") peptides allows for the calculation of the ¹⁵N enrichment percentage.[14][15]
Troubleshooting Guides
Issue 1: Low or No ¹⁵N Incorporation
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Incubation Time or Concentration | Perform a thorough dose-response and time-course experiment to identify the optimal conditions for your cell line. |
| Inefficient Cellular Uptake | Ensure the Cyanamide-¹⁵N₂ is fully dissolved in the culture medium. Consider using a serum-free medium during the initial phase of labeling to minimize competition from other nitrogen sources. |
| Rapid Degradation of Cyanamide-¹⁵N₂ | Prepare fresh labeling medium for each experiment. |
| Cell Line Specific Metabolic Differences | Some cell lines may have lower activity of the enzymes required to metabolize cyanamide. If optimization fails, consider alternative ¹⁵N labeling reagents. |
Issue 2: High Cell Death or Low Viability
| Possible Cause | Troubleshooting Steps |
| Cyanamide-¹⁵N₂ Concentration is Too High | Refer to your dose-response curve and select a lower concentration. Even concentrations below the IC50 may impact cell health over longer incubation times. |
| Prolonged Incubation Time | A shorter incubation period may be sufficient for labeling and less detrimental to the cells. Analyze ¹⁵N incorporation at earlier time points. |
| Contamination of Cell Culture | Ensure aseptic techniques are followed. Test for mycoplasma contamination. |
| Nutrient Depletion in Medium | For long incubation times, replenish the culture medium with fresh labeling medium. |
Issue 3: Inconsistent Labeling Efficiency Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variation in Cell Seeding Density | Ensure consistent cell seeding density across all experiments as this can affect metabolic rates. |
| Differences in Cell Passage Number | Use cells within a consistent and narrow passage number range, as cellular metabolism can change over time in culture. |
| Inconsistent Reagent Preparation | Prepare a large batch of labeling medium to be used across replicate experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining Optimal Cyanamide-¹⁵N₂ Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for exponential growth during the experiment. Incubate overnight.
-
Reagent Preparation: Prepare a stock solution of Cyanamide-¹⁵N₂ in an appropriate solvent (e.g., sterile water or PBS). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the overnight medium with the medium containing different concentrations of Cyanamide-¹⁵N₂. Include a vehicle-only control.
-
Incubation: Incubate the plate for a fixed period (e.g., 24 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or ATP-based assay) according to the manufacturer's instructions.[7][8][9][10]
-
Data Analysis: Plot cell viability against Cyanamide-¹⁵N₂ concentration to determine the IC50 and select an optimal concentration that maintains high cell viability (e.g., >90%).
Protocol 2: Time-Course Experiment for ¹⁵N Incorporation
-
Cell Culture: Seed cells in multiple plates or flasks to allow for harvesting at different time points.
-
Labeling: Replace the standard culture medium with the medium containing the optimized concentration of Cyanamide-¹⁵N₂.
-
Harvesting: At various time points (e.g., 6, 12, 24, 48 hours), harvest the cells.
-
Quenching: Immediately stop metabolic activity by washing the cells with an ice-cold quenching solution (e.g., ice-cold PBS or saline).[16][17][18][19]
-
Sample Preparation: Prepare cell lysates for protein extraction and subsequent mass spectrometry analysis.
-
Mass Spectrometry: Analyze the samples to determine the percentage of ¹⁵N incorporation at each time point.
-
Data Analysis: Plot ¹⁵N incorporation over time to select the shortest incubation time that provides sufficient labeling for your experimental needs.
Data Presentation
Table 1: Example Dose-Response Data for Cyanamide-¹⁵N₂
| Cyanamide-¹⁵N₂ (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 85 |
| 200 | 60 |
| 500 | 25 |
Table 2: Example Time-Course Data for ¹⁵N Incorporation
| Incubation Time (hours) | ¹⁵N Incorporation (%) | Cell Viability (%) |
| 6 | 35 | 99 |
| 12 | 65 | 97 |
| 24 | 85 | 92 |
| 48 | 92 | 80 |
Visualizations
Caption: Hypothesized metabolic pathway of Cyanamide-¹⁵N₂ in mammalian cells.
Caption: Experimental workflow for optimizing Cyanamide-¹⁵N₂ incubation time.
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Cyanamide Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Cyanide induced DNA fragmentation in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. abpbio.com [abpbio.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 17. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 18. Fast sampling and quenching procedures for microbial metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of sampling and quenching procedures for the analysis of intracellular metabolites in CHO suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
common issues and solutions in 15N metabolic labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during 15N metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 15N metabolic labeling?
A1: 15N metabolic labeling is a powerful technique used in quantitative proteomics to determine the relative abundance of proteins in different samples.[1] The core principle involves replacing the natural, lighter nitrogen isotope (14N) with a heavier, stable isotope (15N) in the proteins of living cells or organisms. This is achieved by growing the biological system in a medium where the primary nitrogen sources are enriched with 15N. As the cells grow and synthesize new proteins, the "heavy" 15N isotope is incorporated into the amino acids, and subsequently, the entire proteome. When labeled ("heavy") and unlabeled ("light") samples are mixed and analyzed by mass spectrometry, the mass difference between the 15N-containing peptides and their 14N counterparts allows for the accurate quantification of protein expression levels between the different conditions.[1][2]
Q2: What is the difference between 15N labeling and SILAC?
A2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a specific type of metabolic labeling where individual "heavy" amino acids (e.g., 13C or 15N-labeled lysine (B10760008) and arginine) are used for incorporation.[3][4] In contrast, general 15N metabolic labeling typically involves supplying a single 15N-enriched nitrogen source, such as 15NH4Cl, leading to the labeling of all nitrogen-containing amino acids.[1] While SILAC offers the advantage of well-defined mass shifts between labeled and unlabeled peptides, 15N labeling can be a more cost-effective method for fully labeling the proteome in organisms where auxotrophic strains for specific amino acids are not available.[1][5]
Q3: How many cell doublings are required for complete labeling?
A3: To achieve near-complete incorporation of the heavy isotope, cells should typically undergo at least five to six doublings in the labeling medium.[3][6] This number of doublings ensures that the pre-existing "light" proteins are sufficiently diluted out through cell division and protein turnover, leading to a labeling efficiency of over 97%.[6]
Troubleshooting Guide
Issue 1: Low or Incomplete 15N Incorporation
Symptoms:
-
Mass spectra show broad isotopic clusters for labeled peptides.[7]
-
Quantification software flags poor correlation between theoretical and experimental isotopic patterns.[7]
-
Observed protein ratios are skewed or inconsistent across replicates.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Labeling Time | For optimal labeling, ensure cells undergo at least 5-6 doublings.[3][6] For organisms with slow protein turnover, a longer labeling period or labeling across multiple generations may be necessary.[7] |
| Depletion of 15N Source | Ensure an adequate and consistent supply of the 15N-labeled nutrient in the growth medium throughout the experiment.[7] |
| Contamination with 14N | Use high-purity 15N-labeled compounds. Avoid contamination from unlabeled amino acids in supplements like fetal bovine serum by using dialyzed serum.[6] |
| Slow Protein Turnover | For tissues or organisms with slow protein turnover rates, consider extending the labeling duration significantly.[7] |
Quantitative Impact of Labeling Duration on Efficiency:
| Organism | Labeling Duration | Achieved 15N Efficiency |
| Arabidopsis thaliana | 14 days | 93-99%[7][8] |
| Algae | - | 98-99%[8] |
| Human Embryonic Kidney (HEK)293 Cells | - | 30-52% (selective labeling)[9] |
Issue 2: Arginine-to-Proline Conversion in SILAC
Symptoms:
-
In SILAC experiments using labeled arginine, unexpected "heavy" peaks appear for proline-containing peptides.[10][11]
-
The signal intensity of the correctly labeled "heavy" peptide is reduced, leading to inaccurate quantification.[10][11]
Possible Causes & Solutions:
The metabolic conversion of labeled arginine to labeled proline is a known issue in many cell lines.[6][10][11]
| Solution | Description |
| Supplement with Unlabeled Proline | Adding a high concentration of unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the enzymatic pathway responsible for arginine-to-proline conversion.[10][11] |
| Supplement with Unlabeled Ornithine | Adding L-ornithine (e.g., 5 mM) has also been shown to effectively reduce arginine conversion.[12] |
| Lower Arginine Concentration | In some cell lines, reducing the concentration of labeled arginine in the medium can prevent this conversion.[6][13] |
| Use Arginase-Deficient Cell Lines | If possible, using cell lines with lower arginase activity can mitigate this issue. |
| Computational Correction | Several software tools can computationally correct for the shift in isotopic distribution caused by proline conversion.[13] |
Impact of Proline Supplementation on Arginine Conversion:
| Proline Concentration in Medium | Effect on Arginine-to-Proline Conversion |
| 0 mg/L | Significant conversion observed in susceptible cell lines.[10] |
| 200 mg/L | Conversion is rendered completely undetectable.[10] |
| 800 mg/L | No further significant reduction in conversion compared to 200 mg/L.[10] |
Issue 3: Poor Cell Growth or Low Protein Yield
Symptoms:
-
Cells grow slower in the labeling medium compared to standard medium.
-
The final protein yield after cell lysis and extraction is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Toxicity of Labeled Compounds | While rare, some cell lines may exhibit sensitivity to the heavy isotope-labeled media. Monitor cell morphology and growth rates.[3] |
| Suboptimal Media Composition | SILAC media often use dialyzed serum, which may lack essential low-molecular-weight growth factors. Supplementing with a small percentage of normal serum or specific growth factors can improve cell health. |
| Inefficient Cell Lysis | Ensure the chosen lysis buffer and method are effective for your cell type to maximize protein extraction.[14] |
| Protein Degradation | Work at low temperatures (4°C) during cell lysis and protein extraction, and add protease inhibitors to your buffers to prevent protein degradation.[14] |
| Protein Insolubility | If proteins are forming insoluble aggregates, consider optimizing expression conditions (e.g., lower temperature) or using solubility-enhancing tags.[14][15] |
Experimental Protocols
Protocol 1: Checking 15N Incorporation Efficiency by Mass Spectrometry
Objective: To determine the percentage of 15N incorporation in your labeled proteome.
Methodology:
-
Sample Preparation:
-
Harvest a small aliquot of your 15N-labeled cells.
-
Lyse the cells and extract the proteins.
-
Perform a tryptic digest of the protein extract.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[7]
-
-
Data Analysis:
-
Identify several abundant peptides from your sample through a database search.
-
For each selected peptide, extract the ion chromatogram for both the unlabeled (14N) and labeled (15N) forms.
-
Compare the experimental isotopic distribution of the labeled peptide to the theoretical distribution at 100% incorporation.
-
Software tools like Protein Prospector can be used to calculate the labeling efficiency by comparing the experimental and theoretical isotopic patterns.[7] A common method is to use the ratio of the M-1 and M peaks of the isotopic cluster.[8]
-
Protocol 2: Standard SILAC Labeling for Mammalian Cells
Objective: To metabolically label mammalian cells using heavy isotope-labeled amino acids for quantitative proteomics.
Methodology:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media. Typically, DMEM or RPMI-1640 specifically formulated to lack lysine and arginine is used as a base.
-
For the "light" medium, add normal ("light") L-lysine and L-arginine at their standard concentrations.
-
For the "heavy" medium, add the corresponding heavy isotope-labeled L-lysine (e.g., 13C6, 15N2-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine).
-
Supplement both media with dialyzed fetal bovine serum (10%) and other necessary components like glutamine and antibiotics.
-
-
Cell Culture and Labeling:
-
Split the cell line into two populations.
-
Culture one population in the "light" medium and the other in the "heavy" medium.
-
Allow the cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[3]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells and mix the two populations at a 1:1 ratio.
-
-
Protein Extraction and Analysis:
-
Lyse the mixed cell pellet and extract the proteins.
-
Proceed with standard proteomics sample preparation, including protein digestion and subsequent LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for a 15N metabolic labeling experiment.
Caption: The metabolic conversion pathway of arginine to proline and its inhibition.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mass spectrometry method for measuring 15N incorporation into pheophytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of plant cell cultures with K15NO3 as a tool for quantitative analysis of proteins and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
reducing off-target reactions of Cyanamide-15N2 in cell culture
Welcome to the technical support center for Cyanamide-15N2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing off-target reactions of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a stable isotope-labeled form of cyanamide (B42294). In cell culture, it is often used as a metabolic labeling reagent or a chemical probe to study cellular processes. The 15N2 label allows for the tracing and quantification of the molecule and its metabolic products.
Q2: What are the potential off-target reactions of this compound in a cellular environment?
Cyanamide is a reactive molecule that can interact with various cellular components.[1] Its off-target reactions can be broadly categorized as:
-
Covalent modification of proteins: The electrophilic nature of the cyanamide functional group allows it to react with nucleophilic residues on proteins, such as cysteine and lysine, leading to covalent modifications and potential alteration of protein function.
-
Enzyme inhibition: Cyanamide is a known inhibitor of aldehyde dehydrogenase (ALDH), which can lead to the accumulation of toxic aldehydes if not properly controlled.[2]
-
Interaction with metabolic pathways: As a nitrogen-containing compound, this compound can potentially be incorporated into various metabolic pathways, leading to unintended labeling of biomolecules.
-
Generation of reactive species: Under certain conditions, cyanamide can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Q3: What are the visible signs of off-target effects or cytotoxicity in my cell culture?
Common indicators of off-target effects or cytotoxicity include:
-
Changes in cell morphology (e.g., rounding, detachment, vacuolization).
-
Reduced cell viability or proliferation rates.
-
Induction of apoptosis or necrosis.
-
Alterations in the expression or activity of specific proteins.
-
Unexpected changes in cellular metabolism.
-
Inconsistent experimental results.[3]
Q4: How can I differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
Use of a negative control: A structurally similar but inactive analog of cyanamide that cannot participate in the desired on-target reaction can help identify off-target-driven phenotypes.[3][4]
-
Dose-response analysis: On-target effects should typically occur at lower concentrations than off-target effects.[3]
-
Target knockdown/knockout: Genetically ablating the intended target should abolish the on-target effect. If the phenotype persists, it is likely due to off-target interactions.[3]
-
Rescue experiments: Overexpression of the target protein may rescue the phenotype caused by an on-target effect.[3]
Troubleshooting Guide: Minimizing Off-Target Reactions
This guide provides a systematic approach to troubleshooting and minimizing off-target reactions of this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cell toxicity at low concentrations | The cell line may be particularly sensitive to aldehyde accumulation due to low endogenous ALDH activity. | 1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Reduce the concentration of this compound to the lowest effective level. 3. Consider using a cell line with higher reported ALDH activity. 4. Pre-treat cells with an ALDH activator if compatible with the experimental design. |
| Inconsistent results between experiments | Variability in cell density, passage number, or media composition can alter the cellular response to this compound. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Ensure consistent quality of cell culture media and supplements. 3. Include positive and negative controls in every experiment. |
| Unexpected changes in protein expression or signaling pathways | This compound may be interacting with unintended proteins, leading to downstream signaling alterations. | 1. Perform a literature search for known off-targets of cyanamide or similar compounds. 2. Utilize chemical proteomics approaches to identify binding partners (see Experimental Protocols section). 3. Validate potential off-targets using techniques like Western blotting or thermal shift assays. |
| Labeling of unexpected biomolecules | The 15N2 label may be incorporated into metabolic pathways other than the one under investigation. | 1. Analyze labeled cell lysates by mass spectrometry to identify unintentionally labeled molecules. 2. Modify the experimental timing or nutrient conditions to favor the on-target labeling pathway. |
Experimental Protocols
Protocol 1: Identifying Off-Target Proteins using Chemical Proteomics
This protocol outlines a general workflow for identifying the protein binding partners of this compound using an affinity-based chemical proteomics approach.
1. Probe Synthesis:
- Synthesize a derivative of cyanamide that includes a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). This will serve as the photoaffinity probe.[5][6]
2. Cell Treatment and Photo-Crosslinking:
- Treat live cells with the photoaffinity probe.
- As a control, in a parallel experiment, co-incubate the cells with the probe and an excess of unlabeled this compound to compete for binding to specific targets.
- Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.[6]
3. Cell Lysis and Affinity Purification:
- Lyse the cells to release the proteins.
- If a biotin tag was used, enrich the probe-protein complexes using streptavidin-coated beads.[6] If an alkyne tag was used, perform a click reaction with an azide-biotin reporter to append the affinity tag, followed by enrichment.
4. Protein Digestion and Mass Spectrometry:
- Elute the captured proteins from the beads and digest them into peptides (e.g., with trypsin).
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
5. Data Analysis:
- Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly less abundant in the competition control are considered potential off-target binders.
Workflow for Off-Target Protein Identification
A generalized workflow for identifying off-target proteins of this compound.
Protocol 2: Validating Off-Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a small molecule to a protein in a cellular context.
1. Cell Treatment:
- Treat intact cells with this compound at various concentrations. Include a vehicle-treated control.
2. Heating:
- Heat the cell lysates to a range of temperatures. Proteins that are bound to a ligand are generally more stable and will denature at a higher temperature.
3. Protein Precipitation:
- Centrifuge the samples to pellet the denatured, aggregated proteins.
4. Western Blot Analysis:
- Analyze the soluble protein fraction by Western blotting using an antibody against the suspected off-target protein.
5. Data Analysis:
- A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
CETSA Workflow for Target Validation
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Potential Signaling Pathway Interactions
While specific signaling pathway perturbations by this compound are not well-documented, its known interaction with aldehyde dehydrogenase and the potential for cyanide-like effects at high concentrations suggest possible interactions with pathways sensitive to metabolic and oxidative stress.
Potential Downstream Effects of Cyanamide Off-Targeting
Potential off-target interactions and downstream cellular effects of this compound.
Quantitative Data Summary
There is limited publicly available quantitative data specifically detailing the off-target effects of this compound in various cell lines. Researchers are encouraged to generate and report such data to build a more comprehensive understanding. The following table template can be used to log experimental findings.
| Cell Line | This compound Conc. (µM) | On-Target Effect (Metric) | Off-Target Effect (Metric) | EC50/IC50 (On-Target) | EC50/IC50 (Off-Target) | Selectivity Index (Off-Target/On-Target) |
| e.g., HeLa | 10 | e.g., % labeled protein | e.g., % cell viability | |||
| 50 | ||||||
| 100 | ||||||
| e.g., HEK293T | 10 | |||||
| 50 | ||||||
| 100 |
Disclaimer: The information provided in this technical support center is for research purposes only. Users should carefully consider the specific context of their experiments and consult relevant literature.
References
- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
improving signal-to-noise in Cyanamide-15N2 mass spectrometry data
Welcome to the Technical Support Center for Cyanamide-15N2 Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes and improve the signal-to-noise ratio in your data.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your this compound mass spectrometry experiments.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CN-S01 | Why is the signal intensity for my this compound internal standard (m/z 44) unexpectedly low? | 1. Incorrect Concentration: The internal standard concentration may be too low in the final sample. 2. Degradation: The this compound may have degraded during sample preparation or storage. 3. Ionization Suppression: Matrix components from your sample may be suppressing the ionization of the internal standard. 4. Instrument Settings: Suboptimal mass spectrometer source conditions or detector settings. | 1. Verify Concentration: Prepare a fresh dilution series of the internal standard to confirm its concentration. 2. Check Stability: Analyze a fresh standard to rule out degradation. Prepare samples on ice and analyze them promptly. 3. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 4. Optimize MS Parameters: Tune the mass spectrometer specifically for m/z 44. Optimize source voltage, gas flows, and temperatures. |
| CN-N02 | I'm observing a high background signal at or near m/z 44, interfering with my this compound peak. | 1. Contamination: Contamination from the LC system, solvents, or sample handling can introduce interfering ions. 2. Co-eluting Species: A compound in the sample matrix may have a fragment ion at m/z 44. 3. Isotopic Impurity: The unlabeled cyanamide (B42294) (m/z 42) may have a natural isotopic contribution at m/z 44.[2] | 1. System Cleaning: Flush the LC system with a strong solvent wash. Use high-purity solvents and new vials. 2. Chromatographic Separation: Modify the LC gradient to better separate the interference from your analyte. 3. Blank Analysis: Analyze a blank sample (matrix without the internal standard) to assess the background contribution at m/z 44. |
| CN-Q03 | My quantitative results are not reproducible. What could be the cause? | 1. Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization can lead to inconsistent results. 2. Pipetting Errors: Inaccurate pipetting of the internal standard or sample. 3. LC System Instability: Fluctuations in pump pressure or column temperature can cause shifts in retention time and peak area. 4. Matrix Effects: Variable ion suppression or enhancement between samples. | 1. Standardize Protocol: Follow a strict, validated sample preparation protocol. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. System Suitability: Inject a standard sample periodically to monitor LC system performance. 4. Matrix-Matched Calibration: Prepare calibration standards in a representative blank matrix to compensate for matrix effects. |
| CN-F04 | I am not seeing the expected fragmentation pattern for this compound. | 1. Incorrect Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing excessive fragmentation. 2. Wrong Precursor Ion: The mass spectrometer may be isolating the wrong precursor ion for fragmentation. 3. Instrument Calibration: The mass spectrometer may be out of calibration. | 1. Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal setting for the desired fragments. 2. Check Isolation Window: Verify the precursor ion isolation window in your MS method. 3. Calibrate Instrument: Perform a full calibration of the mass spectrometer according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for unlabeled cyanamide and this compound?
A1: In mass spectrometry, you should look for the molecular ion [M]+. For unlabeled cyanamide (14N2), the expected m/z is 42. For the stable isotope-labeled this compound, the expected m/z is 44.[2][3]
Q2: What is a suitable concentration for the this compound internal standard?
A2: The optimal concentration of the internal standard should be determined experimentally and should be similar to the expected concentration of the native analyte in your samples. A good starting point is in the low ng/mL to pg/mL range, depending on the sensitivity of your instrument.
Q3: How can I confirm the isotopic purity of my this compound standard?
A3: To confirm isotopic purity, you can analyze the this compound standard by itself. In the mass spectrum, you will observe a primary peak at m/z 44 and a much smaller peak at m/z 42, which corresponds to the isotopic impurity of the unlabeled compound. The ratio of the peak areas at m/z 42 and 44 will give you an indication of the isotopic purity. For example, a 98.0% isotopic purity would show a peak area ratio of 2.0:98.0 for m/z 42 to m/z 44.[2]
Q4: What are some common derivatization techniques used for cyanamide analysis to improve signal-to-noise?
A4: Derivatization can improve the chromatographic properties and ionization efficiency of cyanamide. A common method involves derivatization with dansyl chloride.[4][5][6] Another approach is to react cyanamide with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[1][7]
Q5: What type of chromatography is best suited for cyanamide analysis?
A5: Due to its polar nature, cyanamide can be challenging to retain on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative. However, with derivatization, reversed-phase chromatography using a C18 column is often successful.[4] For direct analysis without derivatization, gas chromatography with a capillary column suitable for amines has also been used.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Cyanamide Quantification in Plant Material using Stable Isotope Dilution GC-MS
This protocol is adapted from methods described for the direct quantitative determination of cyanamide.[2][3]
-
Homogenization: Homogenize 1 gram of fresh plant tissue in 5 mL of an appropriate extraction solvent (e.g., 80% acetone).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.
-
Extraction: Shake the mixture vigorously for 30 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
-
GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. Monitor for m/z 42 (unlabeled cyanamide) and m/z 44 (this compound).
Protocol 2: Derivatization of Cyanamide with Dansyl Chloride for LC-MS/MS Analysis
This protocol is based on established derivatization methods for cyanamide.[4][5][6]
-
Sample Extraction: Extract cyanamide from the sample matrix using a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 100 µL of the sample extract, add 100 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Add 100 µL of a sodium bicarbonate buffer (e.g., 100 mM, pH 9).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Quenching: Add a small amount of a quenching reagent (e.g., 10 µL of formic acid) to stop the reaction.
-
LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS. The specific m/z of the derivatized product will need to be determined.
Visualizations
Caption: A generalized experimental workflow for quantitative analysis using this compound.
Caption: A logical troubleshooting workflow for addressing low signal-to-noise issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cyanamide residue in 21 plant-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cyanamide-15N2 Fragmentation Analysis in MS/MS
Welcome to the technical support center for Cyanamide-15N2 fragmentation analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ion m/z values for unlabeled and 15N2-labeled cyanamide (B42294)?
A1: For unlabeled cyanamide (CH₂N₂), the monoisotopic mass is approximately 42.02 Da. In positive ion mode ESI-MS, you will primarily observe the protonated molecule [M+H]⁺ at an m/z of ~43.03. For this compound (CH₂¹⁵N₂), the monoisotopic mass is ~44.02 Da, leading to a protonated molecule [M+H]⁺ at an m/z of ~45.02. In GC-MS using electron ionization (EI), the molecular ions (M⁺˙) will be observed at m/z 42 and 44, respectively[1].
Q2: I am observing a peak at m/z 85 (or 89 for the labeled analog). What is this?
A2: You are likely observing the dimer of cyanamide, dicyandiamide (B1669379) (C₂H₄N₄). Cyanamide readily dimerizes, especially in basic solutions. The unlabeled dicyandiamide has a molecular weight of approximately 84.04 Da, and its protonated form [M+H]⁺ would appear at m/z ~85.05. The fully ¹⁵N-labeled dimer would have an m/z of ~89.05.
Q3: My signal intensity for this compound is very low. What are the potential causes?
A3: Low signal intensity for small, polar molecules like cyanamide is a common issue. Several factors could be responsible:
-
Poor Retention in Reversed-Phase Chromatography: Cyanamide is highly polar and may have little to no retention on standard C18 columns, eluting in the void volume with significant ion suppression.
-
Inefficient Ionization: While cyanamide has basic nitrogen atoms amenable to protonation, its small size can lead to inefficient ESI.
-
Sample Degradation or Dimerization: Cyanamide can be unstable and may have dimerized or reacted with components in your sample matrix.
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer.
Q4: I am seeing unexpected adducts in my spectrum. Is this normal?
A4: Yes, adduct formation is common in ESI-MS, especially for molecules with lone pairs of electrons on nitrogen or oxygen atoms. Common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺. The presence and intensity of these adducts can be influenced by the purity of your solvents, the sample matrix, and the cleanliness of your glassware and LC-MS system.
Q5: How can I confirm the isotopic purity of my this compound standard?
A5: To assess isotopic purity, acquire a full scan mass spectrum of your standard. You should observe a primary peak at the m/z corresponding to the fully labeled cyanamide (e.g., m/z 45 for [M+H]⁺). The presence of a significant peak at the m/z of the unlabeled cyanamide (e.g., m/z 43) would indicate incomplete labeling. The relative intensities of these peaks can be used to calculate the isotopic enrichment.
Troubleshooting Guides
Problem 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Poor Chromatographic Retention | 1. Switch to a HILIC column: Hydrophilic Interaction Liquid Chromatography is better suited for retaining and separating highly polar compounds. 2. Use a polar-embedded or aqueous-C18 column: These columns are designed to be more stable in highly aqueous mobile phases. 3. Derivatization: Chemically modify cyanamide to increase its hydrophobicity and improve retention. Dansyl chloride is a common derivatizing agent for this purpose. |
| Inefficient Ionization | 1. Optimize ESI source parameters: Adjust capillary voltage, gas flows (nebulizer and drying gas), and temperatures to maximize the signal for your specific analyte and mobile phase. 2. Adjust mobile phase pH: Adding a small amount of a weak acid like formic acid (0.1%) can improve protonation in positive ion mode. |
| Analyte Instability/Loss | 1. Prepare fresh samples: Cyanamide can degrade or dimerize over time. 2. Control pH: Keep sample solutions at a neutral or slightly acidic pH to minimize dimerization. 3. Use derivatization: Derivatization can stabilize the molecule and prevent unwanted reactions. |
| Matrix Effects | 1. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. 2. Use matrix-matched calibrants: Prepare calibration standards in a blank matrix extract similar to your samples to compensate for ion suppression or enhancement. |
Problem 2: Unexpected Peaks in the Mass Spectrum
| Observed Peak (m/z) | Potential Identity | Confirmation & Solution |
| ~85.05 (unlabeled) or ~89.05 (labeled) | Dicyandiamide (dimer) [M+H]⁺ | 1. Confirm by MS/MS: The fragmentation pattern of this peak should match that of a dicyandiamide standard. 2. Control sample pH: Minimize dimerization by keeping samples at a neutral or slightly acidic pH. |
| [M+23]⁺, [M+39]⁺, [M+18]⁺ | Sodium, Potassium, or Ammonium Adducts | 1. Identify by mass difference: The mass difference between these peaks and the protonated molecule will correspond to the adduct mass. 2. Use high-purity solvents and clean equipment: Minimize sources of sodium and potassium contamination. |
| Peaks corresponding to amino acid adducts | Reaction products with amino acids in the matrix | 1. Improve sample cleanup: Remove amino acids from the sample matrix using appropriate extraction or cleanup methods. 2. Derivatize cyanamide: This can prevent its reaction with other nucleophiles in the sample. |
Experimental Protocols
Protocol 1: Sample Preparation for Cyanamide Analysis from Biological Fluids
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile (B52724) containing your this compound internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%), hold for 1 minute, then decrease to 50% B over 5 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyanamide | 43.0 | To be determined empirically | To be optimized |
| This compound | 45.0 | To be determined empirically | To be optimized |
Note: Product ions and collision energies should be optimized for your specific instrument by infusing a standard solution.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed MS/MS fragmentation pathways for cyanamide.
References
Technical Support Center: Troubleshooting Cyanamide-15N2 Instability in Culture Media
Welcome to the technical support center for Cyanamide-15N2. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for metabolic labeling and other applications in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture experiments?
This compound is a small, reactive molecule containing two stable, heavy isotopes of nitrogen (¹⁵N). It serves as a source of ¹⁵N for metabolic labeling studies in cell culture. Once it enters the cell, the ¹⁵N atoms can be incorporated into various biomolecules, including amino acids, proteins, and nucleic acids. This allows for the tracking and quantification of newly synthesized molecules using mass spectrometry-based techniques. It is particularly useful for quantitative proteomics and metabolomics to study cellular dynamics in response to various stimuli or drug treatments.
Q2: I'm observing lower than expected ¹⁵N incorporation into my proteins. What are the potential causes?
Low incorporation of ¹⁵N from this compound can stem from several factors:
-
Instability in Culture Media: this compound is inherently unstable in aqueous solutions, especially at the physiological pH and temperature of cell culture incubators. It can degrade or react with components of the culture media before it is taken up by the cells.
-
Suboptimal Labeling Duration: The time required for maximal incorporation can vary depending on the cell type, its metabolic rate, and the specific proteins of interest.
-
Incorrect Concentration: The concentration of this compound may be too low for efficient labeling or, conversely, too high, leading to cytotoxicity.
-
Cell Health: Poor cell viability or a low metabolic rate will naturally lead to reduced synthesis of new biomolecules.
Q3: Can this compound be toxic to my cells?
Yes, high concentrations of cyanamide (B42294) can be cytotoxic. Cyanamide and its potential metabolic byproduct, cyanide, can induce cellular stress. Signs of cytotoxicity to watch for include:
-
Reduced cell proliferation or changes in cell morphology.
-
Increased apoptosis or necrosis.
-
Induction of stress-related signaling pathways, such as the Unfolded Protein Response (UPR).[1][2][3]
-
Alterations in key cellular signaling pathways like the mTOR pathway.[4][][6]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Q4: What are the primary degradation pathways for this compound in culture media?
This compound can undergo several reactions in culture media:
-
Dimerization: Especially at a pH above 8, cyanamide can dimerize to form dicyandiamide.[7]
-
Hydrolysis: At pH values below 3 or above 12, it can be hydrolyzed to urea.[7] While cell culture media is typically buffered to a physiological pH of ~7.4, local pH changes can occur.
-
Reaction with Media Components: Cyanamide is a reactive molecule that can form adducts with nucleophiles present in the culture media. A primary concern is its reaction with the thiol group of the amino acid cysteine.[8]
Troubleshooting Guides
Issue 1: Suspected Instability of this compound in Culture Media
Symptoms:
-
Inconsistent labeling results between experiments.
-
Low ¹⁵N incorporation efficiency.
-
Depletion of the compound from the media over time.
Troubleshooting Steps:
-
Assess Stability Directly: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Minimize Incubation Time in Media: Prepare fresh this compound-supplemented media immediately before use. Avoid preparing large batches that will be stored for extended periods.
-
Consider Media Composition: Culture media rich in reactive components like cysteine may accelerate the degradation of this compound. If possible, a medium with a lower cysteine concentration could be tested.
-
pH Control: Ensure your culture medium is properly buffered, as the stability of cyanamide is pH-dependent.[7]
Logical Workflow for Troubleshooting Instability
Caption: A logical workflow for troubleshooting low or inconsistent labeling results.
Issue 2: Unexpected Cellular Effects or Off-Target Modifications
Symptoms:
-
Changes in cell growth, morphology, or viability.
-
Activation of cellular stress pathways (e.g., UPR, oxidative stress).
-
Detection of unexpected post-translational modifications.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the highest concentration of this compound that does not impact cell viability or proliferation.
-
Monitor for Cellular Stress: Use appropriate assays (e.g., Western blotting for UPR markers like BiP/GRP78, or assays for reactive oxygen species) to check for signs of cellular stress.
-
Investigate Potential Off-Target Reactions: Be aware that cyanamide can react with cysteine residues on proteins.[8] This can lead to S-cyanylation, a post-translational modification that could interfere with protein function.[9][10][11]
-
Consider Metabolism to Cyanide: While direct evidence in all cell types is limited, it is plausible that cells can metabolize cyanamide to cyanide. Endogenous cyanide production from glycine, a common media component, has been demonstrated.[10][12] If you observe effects consistent with cyanide toxicity (e.g., inhibition of mitochondrial respiration), this may be a contributing factor.
Potential Cellular Impact of Cyanamide/Cyanide
Caption: Potential cellular effects of this compound and its possible metabolite, cyanide.
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Primary Degradation/Reaction |
| pH | < 3 or > 12 | Decreased | Hydrolysis to Urea[7] |
| 3 - 5 | Optimal Stability[7] | - | |
| > 8 | Decreased | Dimerization to Dicyandiamide[7] | |
| Temperature | 2-8°C (Storage) | High | - |
| 37°C (Incubation) | Decreased | Increased reaction rates | |
| Media Components | Cysteine | Decreased | Adduct formation[8] |
| Glycine | Potential for endogenous cyanide production[10][12] | - | |
| Water | Necessary for hydrolysis | Hydrolysis to Urea |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows you to determine the half-life of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge
-
Autosampler vials for LC-MS/MS analysis
Methodology:
-
Preparation: Pre-warm your complete cell culture medium to 37°C.
-
Spiking: In a sterile conical tube, add this compound from your stock solution to the pre-warmed medium to achieve your desired final labeling concentration. Mix gently by inverting the tube.
-
Time Points: Immediately collect the "Time 0" sample (e.g., 500 µL) and place it on ice. Place the remaining tube in the 37°C incubator.
-
Sampling: At subsequent time points (e.g., 2, 4, 8, 12, 24 hours), collect additional samples (e.g., 500 µL) and place them on ice.
-
Sample Processing (Protein Precipitation):
-
To each 500 µL media sample, add 1.5 mL of ice-cold acetonitrile.
-
Vortex briefly to mix.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS system (e.g., 100 µL of 5% acetonitrile in water).
-
Transfer to an autosampler vial.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the half-life.
-
Protocol 2: Quantification of ¹⁵N Incorporation into Proteins by LC-MS/MS
This protocol outlines the general workflow for quantifying the incorporation of ¹⁵N from this compound into cellular proteins.
Methodology:
-
Cell Labeling: Culture your cells in the presence of the optimized, non-toxic concentration of this compound for a predetermined duration.
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease inhibitors. Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
Protein Digestion:
-
Take a known amount of protein (e.g., 50 µg) from your labeled cell lysate.
-
Perform in-solution or in-gel digestion using a protease such as trypsin. This involves reduction of disulfide bonds (e.g., with DTT) and alkylation of free cysteines (e.g., with iodoacetamide), followed by overnight digestion with trypsin.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra (for peptide quantification) and MS2 spectra (for peptide identification).
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Skyline) to analyze the raw mass spectrometry data.
-
The software will identify peptides from the MS2 spectra and quantify the relative abundance of the ¹⁴N (light) and ¹⁵N (heavy) isotopic envelopes for each peptide in the MS1 spectra.
-
The degree of ¹⁵N incorporation can be calculated based on the mass shift and the intensity ratio of the labeled and unlabeled peptide peaks.[13][14][15][16][17]
-
Workflow for ¹⁵N Incorporation Analysis
References
- 1. Cyanide-induced apoptosis of dopaminergic cells is promoted by BNIP3 and Bax modulation of endoplasmic reticulum-mitochondrial Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Activation of Unfolded Protein Response Mechanism during Coronavirus Infection [mdpi.com]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 8. Cyanamide-mediated Inhibition of N-acetyltransferase 1. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of mammalian cellular metabolism by endogenous cyanide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCN Regulates Cellular Processes through Posttranslational Modification of Proteins by S-cyanylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
Technical Support Center: Enhancing Protein Labeling with Cyanamide-¹⁵N₂
Welcome to the technical support center for Cyanamide-¹⁵N₂ protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling with Cyanamide-¹⁵N₂ in a question-and-answer format.
Question: Why is my protein labeling efficiency with Cyanamide-¹⁵N₂ low?
Answer: Low labeling efficiency can stem from several factors. Here are the key areas to investigate:
-
Suboptimal Reaction pH: The reaction of cyanamide (B42294) with amino acid residues is pH-dependent. While very high pH can accelerate the reaction, it may also increase the likelihood of side reactions and protein degradation. For labeling the sulfhydryl group of cysteine residues (S-cyanylation), a pH range of 7.5-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic.[1]
-
Incorrect Molar Ratio: An insufficient molar excess of Cyanamide-¹⁵N₂ over the protein can lead to incomplete labeling. Conversely, an extremely high excess might lead to non-specific modifications and protein precipitation. Start with a molar ratio of 10:1 to 50:1 (Cyanamide-¹⁵N₂:protein) and optimize from there.
-
Suboptimal Temperature and Incubation Time: The reaction is typically carried out at room temperature (20-25°C) for 1 to 4 hours. Lower temperatures will slow down the reaction rate, requiring longer incubation times, while higher temperatures could lead to protein denaturation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., dithiothreitol, DTT) will compete with the protein for reaction with cyanamide, thereby reducing labeling efficiency. It is crucial to use non-nucleophilic buffers like phosphate (B84403) or bicarbonate.
-
Protein Accessibility: The target amino acid residues (primarily cysteine) may be buried within the protein's three-dimensional structure, making them inaccessible to the Cyanamide-¹⁵N₂ reagent. Consider partial denaturation or using a denaturing agent if the protein structure allows, and if maintaining the native conformation is not critical for downstream applications.
Question: I am observing unexpected mass shifts in my mass spectrometry analysis. What could be the cause?
Answer: Unexpected mass shifts often indicate the formation of side products or non-specific labeling. The most common side product in cyanamide-based reactions is the formation of an amino acid-cyanamide adduct.[2]
-
Amino Acid-Cyanamide Adducts: Cyanamide can react with other nucleophilic amino acid side chains besides cysteine, such as lysine (B10760008) or the N-terminal amine, especially at higher pH values. To minimize this, adhere to the recommended pH range and consider lowering the molar excess of Cyanamide-¹⁵N₂.
-
Multiple Labeling Events: If your protein contains multiple reactive cysteine residues, you may observe a population of proteins with varying degrees of labeling. This can be controlled by optimizing the molar ratio and reaction time.
Question: How can I confirm that the labeling reaction with Cyanamide-¹⁵N₂ was successful?
Answer: Mass spectrometry is the most definitive method to confirm successful labeling.
-
Intact Protein Analysis: Analyze the labeled protein using ESI-MS or MALDI-MS. A successful labeling will result in a mass shift corresponding to the number of incorporated Cyanamide-¹⁵N₂ molecules. Each ¹⁵N₂ label will add approximately 2 Da compared to the unlabeled protein.
-
Peptide Mapping: For more detailed information, perform a bottom-up proteomics workflow. Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Search for peptides containing the expected mass shift on cysteine residues. The mass of a cyanylated cysteine residue will increase by 25 Da (CN) for the ¹⁴N isotope; for the ¹⁵N₂ isotope, the increase will be 27 Da.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets for Cyanamide-¹⁵N₂?
A1: The primary target for cyanamide labeling is the sulfhydryl group of cysteine residues, leading to a process known as S-cyanylation.[4][5] Under certain conditions, reactions with other nucleophilic side chains, such as the epsilon-amino group of lysine and the N-terminal alpha-amino group, can occur.
Q2: What buffer conditions are recommended for the labeling reaction?
A2: It is crucial to use a buffer that is free of primary amines. Recommended buffers include:
-
Phosphate buffer (e.g., 100 mM sodium phosphate)
-
Bicarbonate buffer (e.g., 100 mM sodium bicarbonate)
The optimal pH is generally between 7.5 and 8.5.
Q3: How should I prepare my protein sample before labeling?
A3: Your protein sample should be in a suitable, non-nucleophilic buffer. If your protein solution contains substances like Tris, glycine (B1666218), or ammonium (B1175870) salts, they must be removed prior to the labeling reaction. This can be achieved through dialysis, desalting columns, or buffer exchange.
Q4: How can I remove excess, unreacted Cyanamide-¹⁵N₂ after the labeling reaction?
A4: Excess reagent can be removed using standard protein purification techniques such as:
-
Size-Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on size.
-
Dialysis: Effective for removing small molecules from a protein solution.
-
Ultrafiltration: Using a membrane with a specific molecular weight cutoff to retain the protein while allowing the smaller Cyanamide-¹⁵N₂ to pass through.
Experimental Protocols
Protocol 1: Cyanamide-¹⁵N₂ Labeling of a Purified Protein
This protocol provides a general guideline for labeling a purified protein with Cyanamide-¹⁵N₂. Optimization may be required for your specific protein.
Materials:
-
Purified protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Cyanamide-¹⁵N₂
-
Reaction buffer: 100 mM sodium phosphate, pH 8.0
-
Quenching solution (optional): e.g., 1 M glycine or Tris, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure your protein is at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a fresh stock solution of Cyanamide-¹⁵N₂ in the reaction buffer.
-
Labeling Reaction:
-
Add the desired molar excess of Cyanamide-¹⁵N₂ to the protein solution. A starting point of a 20-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle agitation.
-
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess Cyanamide-¹⁵N₂ and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Confirm labeling efficiency by mass spectrometry (see Protocol 2).
Protocol 2: Mass Spectrometry Analysis of Cyanamide-¹⁵N₂ Labeled Proteins
This protocol outlines the steps for confirming and quantifying protein labeling using mass spectrometry.
A. Intact Protein Analysis:
-
Desalt the labeled protein sample.
-
Analyze the sample using an ESI-MS or MALDI-MS instrument.
-
Compare the mass spectrum of the labeled protein to that of an unlabeled control. A mass increase of approximately 2 Da per incorporated ¹⁵N₂ label is expected.
B. Peptide Mapping Analysis:
-
Protein Digestion:
-
Denature the labeled protein in a buffer containing a denaturing agent (e.g., 8 M urea).
-
Reduce disulfide bonds with a reducing agent like DTT (if not targeting disulfide bonds for labeling).
-
Alkylate free cysteines with an alkylating agent like iodoacetamide (B48618) (if not all cysteines are expected to be labeled).
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, SEQUEST).
-
Include a variable modification for cysteine corresponding to the mass of the ¹⁵N₂-cyanyl group (+27 Da).
-
Manually inspect the MS/MS spectra of modified peptides to confirm the modification site.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Higher pH can increase side reactions. |
| Temperature | 20 - 25°C | Higher temperatures can denature the protein. |
| Reaction Time | 1 - 4 hours | Longer times may not significantly increase efficiency and can lead to side products. |
| Molar Ratio (Cyanamide:Protein) | 10:1 - 50:1 | Optimize for your specific protein and desired degree of labeling. |
Visualizations
Caption: Experimental workflow for protein labeling with Cyanamide-¹⁵N₂.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 3. A Unique Cyanide Adduct in Human Serum Albumin – Potential as a Surrogate Exposure Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCN Regulates Cellular Processes through Posttranslational Modification of Proteins by S-cyanylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by hydrogen sulfide and cyanide through post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in Cyanamide-¹⁵N₂ Experiments
Welcome to the technical support center for Cyanamide-¹⁵N₂ experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your isotopic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Cyanamide-¹⁵N₂ experiments?
A1: Isotopic scrambling refers to the undesired redistribution of the ¹⁵N labels from Cyanamide-¹⁵N₂ to other nitrogen positions within the target molecule or to other molecules in the reaction mixture. This can lead to an inaccurate determination of labeling efficiency and misleading interpretations of experimental results.
Q2: What are the primary causes of isotopic scrambling with Cyanamide-¹⁵N₂?
A2: The primary causes of isotopic scrambling in these experiments can include:
-
Chemical Instability: Cyanamide (B42294) and its derivatives can be sensitive to pH and moisture.[1][2] Under certain conditions, hydrolysis or other side reactions can occur, potentially leading to the release and re-incorporation of the ¹⁵N label in unintended positions.
-
Metabolic Scrambling: In biological systems, such as cell cultures or in vivo studies, the ¹⁵N label from Cyanamide-¹⁵N₂ can be incorporated into the general nitrogen metabolic pool. Enzymes can then transfer the ¹⁵N to various amino acids and other nitrogen-containing biomolecules, leading to widespread and undesirable labeling.[3][4]
-
In-source Scrambling: During mass spectrometry analysis, fragmentation and rearrangement of ions in the ion source can sometimes lead to the appearance of isotopic scrambling that did not occur in the sample itself.
Q3: How can I detect and quantify isotopic scrambling?
A3: Isotopic scrambling can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the precise mass of molecules and their fragments. By analyzing the isotopic distribution of the target molecule and its fragments, it is possible to determine the position and extent of ¹⁵N labeling.[5] Tandem MS (MS/MS) is particularly useful for localizing the ¹⁵N label within a molecule.
-
NMR Spectroscopy: ¹⁵N NMR or ¹H-¹⁵N correlated NMR techniques can definitively identify the location of ¹⁵N atoms within a molecular structure by observing scalar couplings (J-couplings) between ¹⁵N and adjacent nuclei like ¹H or ¹³C.[6]
Troubleshooting Guides
Issue 1: Low or Incomplete ¹⁵N Labeling of the Target Molecule
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of Cyanamide-¹⁵N₂ | Ensure anhydrous and neutral reaction conditions. Store Cyanamide-¹⁵N₂ in a desiccated environment. | Cyanamides can be sensitive to moisture and pH, leading to hydrolysis and reduced availability for the labeling reaction.[1][2] |
| Inefficient Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. | Standard reaction optimization is necessary to ensure complete conversion and labeling. |
| Incorrect Quantification of Labeling | Use a robust analytical technique like high-resolution MS or NMR to verify ¹⁵N incorporation. | Inaccurate measurement can lead to a false conclusion of low labeling. |
Issue 2: Observation of ¹⁵N Label in Unintended Molecules or Positions
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Scrambling (in biological systems) | In cell-free systems, consider using extracts treated to inhibit metabolic enzymes (e.g., PLP-dependent enzymes).[3][4] For in vivo studies, use shorter incubation times. | This minimizes the enzymatic transfer of the ¹⁵N label to other metabolic pathways.[3][4] |
| Chemical Scrambling (in chemical synthesis) | Investigate potential side reactions by analyzing byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent) to disfavor these pathways. | Unintended chemical reactions can lead to the redistribution of the ¹⁵N label. |
| Contamination of Starting Materials | Verify the isotopic purity of the Cyanamide-¹⁵N₂ and the absence of nitrogen-containing impurities in other reagents. | Contaminants can interfere with the labeling reaction or introduce unlabeled nitrogen. |
Experimental Protocols
Protocol 1: General Procedure for ¹⁵N Labeling of a Primary Amine with Cyanamide-¹⁵N₂
This protocol describes a general method for the synthesis of a ¹⁵N-labeled guanidine (B92328) from a primary amine using Cyanamide-¹⁵N₂. Note: This is a representative protocol and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents.
-
Ensure the primary amine starting material is pure and dry.
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Add Cyanamide-¹⁵N₂ (1.1 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100°C) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting ¹⁵N-labeled guanidine by an appropriate method, such as column chromatography or recrystallization.
-
-
Analysis:
-
Confirm the structure and determine the isotopic enrichment of the product using high-resolution mass spectrometry and/or ¹⁵N NMR.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene, Dioxane, or Acetonitrile | To prevent hydrolysis of cyanamide. |
| Temperature | 60-100 °C | To facilitate the reaction while minimizing thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | To exclude moisture. |
| Stoichiometry | Slight excess of Cyanamide-¹⁵N₂ | To drive the reaction to completion. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Guanidine Synthesis with Cyanamide Derivatives
The following table, based on reactions with related N-acylcyanamides, provides examples of reaction conditions that can be adapted for Cyanamide-¹⁵N₂ experiments.
| Entry | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Toluene | 80 | 12 | 85 |
| 2 | Aniline | Dioxane | 100 | 24 | 78 |
| 3 | Morpholine | Acetonitrile | Reflux | 18 | 92 |
| 4 | Pyrrolidine | Tetrahydrofuran | 60 | 16 | 88 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic Labeling of Cyanobacteria and DNA Analysis [protocols.io]
Technical Support Center: Cyanamide-15N2 Isotopic Enrichment Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals assessing Cyanamide-15N2 isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind measuring this compound isotopic enrichment?
A1: The measurement of this compound isotopic enrichment is typically performed using mass spectrometry, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). The method relies on the mass difference between the naturally abundant isotope of nitrogen (¹⁴N) and the stable heavy isotope (¹⁵N). Unlabeled cyanamide (B42294) (¹⁴N₂-cyanamide) has a molecular weight that results in a specific mass-to-charge ratio (m/z) signal (e.g., m/z 42). When labeled with two ¹⁵N atoms, the resulting ¹⁵N₂-cyanamide has a higher molecular weight, producing a distinct signal at a higher m/z (e.g., m/z 44).[1] By measuring the relative intensities of these two signals, the degree of isotopic enrichment can be calculated.
Q2: Is derivatization of cyanamide necessary for GC-MS analysis?
A2: Not always. There are direct quantitative methods using GC-MS with a capillary column suitable for amines that do not require derivatization.[1] However, for other analytical approaches like HPLC or to improve chromatographic properties and detection sensitivity in some GC-MS applications, derivatization may be employed. Common derivatizing agents include dansyl chloride for LC-MS/MS and S-phenyl benzenethiosulfonate for GC-MS.[2][3][4]
Q3: What are the key ions to monitor in the mass spectrometer for this compound analysis?
A3: For direct GC-MS analysis of cyanamide, the key ions to monitor are m/z 42 for unlabeled (¹⁴N₂) cyanamide and m/z 44 for the doubly labeled (¹⁵N₂) cyanamide.[1] An additional internal standard, such as m-(trifluoromethyl)benzonitrile, may also be used for normalization, with its own specific m/z to monitor (e.g., m/z 171).[1]
Q4: How is the isotopic enrichment of this compound calculated from the mass spectrometry data?
A4: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled cyanamide. The content of ¹⁴N₂-cyanamide and ¹⁵N₂-cyanamide can be determined by multiplying the total cyanamide content by the ratios A(42)/(A(42)+A(44)) and A(44)/(A(42)+A(44)), respectively, where A(42) and A(44) are the peak areas of the corresponding m/z signals.[1][5]
Q5: What kind of labeling efficiency can I expect in a metabolic labeling experiment with a ¹⁵N-labeled compound?
A5: The efficiency of ¹⁵N metabolic labeling can vary depending on the organism, the duration of labeling, and the experimental conditions. However, high enrichment levels are achievable. For example, in plants like Arabidopsis, labeling efficiency can range from 93-99% after 14 days.[6] In mammalian tissues, enrichment can vary, with tissues having slower protein turnover rates showing lower initial enrichment.[7] With optimized protocols, it's possible to achieve over 90% enrichment in various tissues.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the assessment of this compound isotopic enrichment.
Issue 1: Poor or No Signal for Cyanamide (m/z 42 and/or 44)
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent is appropriate for your sample matrix. For plant tissues, homogenization followed by water or organic solvent extraction is common.[5][8] Consider adjusting pH, as cyanamide stability is pH-dependent.[5] |
| Sample Degradation | Cyanamide can be unstable under certain pH conditions, converting to urea (B33335) at low pH or forming dimers at high pH.[5] Ensure samples are processed promptly and stored appropriately. |
| Low Sample Concentration | If the concentration of cyanamide in your sample is below the detection limit of the instrument, you will not observe a signal. Consider concentrating your sample extract before analysis. The limit of detection for direct GC-MS analysis of cyanamide is around 1 ng.[1][5] |
| Improper GC-MS Parameters | Verify the GC oven temperature program, injector temperature, and MS settings. For direct analysis, a capillary column for amines should be used.[1] Ensure the MS is set to monitor the correct m/z values (42 and 44). |
| Instrument Contamination | A contaminated ion source or column can lead to poor signal intensity. Perform routine maintenance and cleaning of your GC-MS system. |
Issue 2: Inaccurate or Inconsistent Isotopic Enrichment Ratios
| Possible Cause | Recommended Solution |
| Co-eluting Interferences | If another compound with a similar retention time and m/z fragments overlaps with your cyanamide peaks, it will interfere with the ratio calculation. Improve chromatographic separation by optimizing the GC temperature program or consider a cleanup step for your sample extract, such as liquid-liquid extraction.[5][8] |
| Mass Spectrometer Calibration Issues | Inaccurate mass calibration can lead to errors in identifying the correct m/z peaks. Regularly calibrate your mass spectrometer according to the manufacturer's guidelines. |
| Non-linearity of Detector Response | The detector response may not be linear across a wide range of concentrations. Prepare a calibration curve with standards of known isotopic ratios to verify linearity. The molar ratio of ¹⁴N₂-cyanamide to ¹⁵N₂-cyanamide should be equal to the observed A(42)/A(44) value over a range.[1] |
| Incomplete Isotopic Labeling | If the labeling experiment did not result in the expected level of enrichment, the ratios will reflect this. Ensure sufficient incubation time and that the ¹⁵N-labeled precursor is the primary source of nitrogen.[6] |
Issue 3: Peak Tailing or Broadening
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Cyanamide is a polar molecule and can interact with active sites in the injector liner or column, leading to peak tailing. Use a deactivated liner and a column appropriate for amine analysis. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume. |
| Improper Column Installation | Dead volume in the system due to improper column installation can cause peak broadening. Ensure the column is installed correctly in the injector and detector. |
Quantitative Data Summary
The following table provides expected ¹⁵N enrichment levels from metabolic labeling experiments in different organisms. This can serve as a benchmark for your own experiments.
| Organism/System | ¹⁵N Source | Duration | Average ¹⁵N Enrichment (%) | Reference |
| Arabidopsis thaliana | ¹⁵N-containing salt | 14 days | 93-99% | [6] |
| Rat Liver | ¹⁵N-labeled diet | - | 91% | [7] |
| Rat Brain | ¹⁵N-labeled diet | - | 74% | [7] |
| Tetrahymena | ¹⁵N-labeled bacteria | - | ~99% | [9] |
| HIV-1 Reverse Transcriptase (p51 subunit) | ¹⁵N-(NH₄)₂SO₄ in minimal media | - | >95% | [10] |
Experimental Protocols
Protocol: Direct Quantitative Determination of this compound Isotopic Enrichment by GC-MS
This protocol is adapted from the stable isotope dilution method for cyanamide analysis.[1]
1. Sample Preparation and Extraction:
-
For Plant/Tissue Samples:
-
Homogenize a known weight of the sample (e.g., 1-5 g) in deionized water.
-
Shake vigorously and centrifuge to pellet solid debris.
-
Collect the aqueous supernatant.
-
Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) to remove interfering compounds.[8]
-
Collect the aqueous phase for analysis.
-
2. Internal Standard Spiking:
-
Add a known amount of an appropriate internal standard to the aqueous extract. m-(trifluoromethyl)benzonitrile can be used for this purpose.[1]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or similar).
-
Injection: Inject 1-2 µL of the final extract.
-
Oven Program: Optimize the temperature program to achieve good separation of cyanamide from other components. A typical program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometer:
-
Operate the MS in electron ionization (EI) mode.
-
Set the MS to Selected Ion Monitoring (SIM) mode.
-
Monitor the following ions:
-
m/z 42: for ¹⁴N₂-cyanamide
-
m/z 44: for ¹⁵N₂-cyanamide
-
m/z 171: for m-(trifluoromethyl)benzonitrile (or the m/z of your chosen internal standard)[1]
-
-
4. Data Analysis and Calculation:
-
Integrate the peak areas for each of the monitored ions at the retention time of cyanamide. Let these be A(42), A(44), and A(IS) for the internal standard.
-
Calculate the total cyanamide content as a function of (A(42)+A(44))/A(IS).[1]
-
Calculate the content of ¹⁴N₂-cyanamide by multiplying the total cyanamide content by the ratio A(42)/(A(42)+A(44)).[1][5]
-
Calculate the content of ¹⁵N₂-cyanamide by multiplying the total cyanamide content by the ratio A(44)/(A(42)+A(44)).[1][5]
-
The isotopic enrichment (as a percentage) can be expressed as: % Enrichment = (Content of ¹⁵N₂-cyanamide / (Content of ¹⁴N₂-cyanamide + Content of ¹⁵N₂-cyanamide)) * 100
Visualizations
References
- 1. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in Cyanamide-15N2 sample analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyanamide-15N2 as an internal standard for the quantitative analysis of cyanamide (B42294) in various complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of cyanamide?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, non-target components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" comprises all components within the sample other than the analyte of interest, such as salts, lipids, and proteins.[1] Given that cyanamide is often analyzed in complex matrices like plant extracts, soil, and biological fluids, it is susceptible to these interferences.[3]
Q2: Why is this compound recommended as an internal standard for cyanamide analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the native analyte.[1] This means that this compound will co-elute with the unlabeled cyanamide and experience the same degree of matrix effects (ion suppression or enhancement). By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively compensated for, leading to high precision and accuracy.
Q3: When should I consider derivatization for cyanamide analysis?
A3: Derivatization may be necessary for a few reasons. First, cyanamide is a small and highly polar molecule, which can result in poor retention on standard reversed-phase liquid chromatography columns.[3] Derivatization can increase its hydrophobicity, improving chromatographic performance. Second, derivatization can improve the ionization efficiency and sensitivity of the molecule in the mass spectrometer. A common derivatizing agent for cyanamide is dansyl chloride.[3][4][5][6][7]
Q4: What are the common sample preparation techniques to reduce matrix effects for cyanamide analysis?
A4: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
-
Protein Precipitation is a simple method often used for plasma or serum samples but may result in less clean extracts and significant matrix effects.
-
Liquid-Liquid Extraction offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction is a highly effective technique that can provide the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. The choice of technique depends on the sample matrix, the required sensitivity, and the available resources.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound and Analyte
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Matrix | - For Soil/Plant Samples: Ensure the extraction solvent (e.g., 2% acetic acid) is appropriate for cyanamide's polarity.[8] Optimize extraction time and agitation method. |
| - For Biological Fluids (Plasma/Urine): If using Protein Precipitation, ensure the correct ratio of precipitant (e.g., acetonitrile) to sample is used. For LLE, optimize the pH and choice of organic solvent. | |
| Analyte Loss During SPE | - Breakthrough during Loading: The sample solvent may be too strong, or the loading flow rate too high. Consider diluting the sample in a weaker solvent.[9][10] |
| - Analyte Lost in Wash Step: The wash solvent may be too strong, prematurely eluting the analyte.[9] Use a weaker wash solvent. | |
| - Incomplete Elution: The elution solvent may be too weak to fully recover the analyte from the SPE sorbent.[9][11] Use a stronger elution solvent or a different solvent composition.[9][11] | |
| Analyte Degradation | Cyanamide can be unstable depending on the pH. It is generally more stable in slightly acidic conditions (pH 2.5-8.5).[12] Ensure the pH of your sample and solutions is controlled throughout the process. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - Even with a SIL internal standard, extreme matrix effects can cause variability. Improve sample cleanup by using a more selective SPE method or incorporating a wash step specifically designed to remove interfering components like phospholipids.[11] |
| - Dilute the sample extract if sensitivity allows. This can reduce the concentration of matrix components entering the mass spectrometer.[13] | |
| Inaccurate Internal Standard Spiking | - Ensure a precise and consistent volume of this compound is added to every sample, standard, and quality control. Use calibrated pipettes. |
| - Add the internal standard as early as possible in the sample preparation workflow to account for analyte loss during all subsequent steps. | |
| Instrument Contamination/Carryover | - Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the autosampler wash method. |
Issue 3: Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution of Matrix Components | - Optimize Chromatography: Modify the mobile phase composition or gradient to better separate cyanamide from interfering matrix components. |
| - Improve Sample Cleanup: As mentioned above, a more rigorous sample preparation method like SPE is highly effective at removing matrix components that cause ion suppression.[1][14] | |
| High Concentration of Salts or Other Matrix Components | - Sample Dilution: If the analyte concentration is high enough, diluting the final extract can mitigate ion suppression.[13] |
| - Diversion Valve: Use a divert valve to direct the flow from the LC to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatographic run. |
Quantitative Data Summary
The following table summarizes reported recovery data for cyanamide from various plant-derived food matrices using a method involving extraction with acetonitrile, cleanup with n-hexane and multi-walled carbon nanotubes (MWCNTs), and derivatization with dansyl chloride followed by LC-MS/MS analysis.
| Matrix | Spiked Concentration (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Shiitake | 0.05 | 85.3 | 9.8 |
| 0.1 | 89.6 | 7.5 | |
| 0.5 | 92.4 | 5.4 | |
| Green Tea | 0.05 | 78.9 | 12.3 |
| 0.1 | 82.1 | 10.1 | |
| 0.5 | 88.7 | 8.2 | |
| Chinese Pepper | 0.05 | 90.2 | 8.5 |
| 0.1 | 95.6 | 6.7 | |
| 0.5 | 101.3 | 4.3 | |
| Grapes | 0.01 | 75.0 | 9.8 |
| 0.05 | 78.0 | 8.1 | |
| 1.0 | 81.0 | 6.5 | |
| Cherries | 0.01 | 76.0 | 9.2 |
| 0.05 | 79.0 | 7.5 | |
| 1.0 | 80.0 | 6.8 | |
| Data adapted from studies on cyanamide residue analysis in plant-derived foods.[3][6][7] |
Experimental Protocols
Protocol 1: Extraction of Cyanamide from Plant Material for LC-MS/MS Analysis
-
Homogenization: Weigh 5g of the fresh plant material (e.g., leaves, stems) and macerate with 10 mL of 2% acetic acid.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the macerate.
-
Extraction: Agitate the mixture for 1 hour.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Pass the supernatant through a 0.2 µm filter.
-
Cleanup (if necessary): For complex matrices, a cleanup step using multi-walled carbon nanotubes (MWCNTs) can be employed. Add 10 mg of MWCNTs, vortex, and centrifuge.
-
Derivatization (Optional, but recommended): a. Take 0.5 mL of the extract and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute in acetone. c. Add 0.5 mL of dansyl chloride solution (5.0 g/L in acetone) and 0.5 mL of sodium carbonate/sodium bicarbonate buffer. d. Vortex and heat at 50°C for one hour. e. Cool to room temperature.
-
Final Preparation: The derivatized sample is now ready for LC-MS/MS analysis.
This protocol is a generalized procedure based on methodologies for plant-derived foods.[3][8]
Protocol 2: Extraction of Cyanamide from Soil for LC-MS/MS Analysis
-
Sample Preparation: Air-dry the soil sample and grind it to a powder.
-
Extraction: a. Weigh 10g of dry soil into a centrifuge tube. b. Add a known amount of this compound internal standard solution. c. Add 100 mL of 2% acetic acid. d. Agitate for 1 hour.
-
Centrifugation: Centrifuge the mixture to separate the soil particles from the extract.
-
Filtration: Filter the supernatant through a 0.2 µm filter.
-
Derivatization and Analysis: Follow steps 7 and 8 from Protocol 1 if derivatization is required for sensitivity and chromatography.
This protocol is adapted from methods for the extraction of cyanamide from soil and fertilizer.[8]
Visualizations
Caption: General workflow for this compound sample analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cyanamide residue in 21 plant-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. nemc.us [nemc.us]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison of 15N Metabolic Labeling and SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate labeling strategy is paramount for achieving accurate and reproducible results. This guide provides an objective comparison between two prominent metabolic labeling techniques: 15N metabolic labeling and Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).
Metabolic labeling strategies are renowned for their ability to introduce isotopic labels into proteins in vivo, allowing for the combination of different experimental samples at an early stage. This minimizes sample handling variability and enhances quantitative accuracy. While the term "Cyanamide-15N2" was specified, it is not a commonly referenced reagent in the proteomics field. The broader and more established technique is known as 15N metabolic labeling, where a 15N-enriched nitrogen source is used for uniform labeling of the proteome. This guide will focus on this widely practiced method in comparison to SILAC.
Principle and Workflow Overview
15N Metabolic Labeling involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the heavy isotope ¹⁵N. This results in the incorporation of ¹⁵N into all nitrogen-containing amino acids and, consequently, all proteins.
SILAC , on the other hand, utilizes a more targeted approach. Cells are cultured in a medium containing "heavy" stable isotope-labeled essential amino acids, most commonly lysine (B10760008) and arginine. This leads to the incorporation of these labeled amino acids at specific sites during protein synthesis.
Below is a visual representation of the general workflows for both methods.
A Head-to-Head Comparison: EdU versus Alternative Cell Proliferation Assays
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal method for assessing cell proliferation.
Introduction
Measuring cell proliferation is fundamental to many areas of biological research and drug development. The choice of assay can significantly impact the quality and reproducibility of experimental results. While the query for a direct comparison between Cyanamide-15N2 and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for cell proliferation assays did not yield information on a specific, established method using this compound for this purpose, this guide provides a comprehensive comparison of the widely used EdU assay with its predecessor, the BrdU assay, and other common methodologies. This guide will delve into the underlying principles, experimental workflows, and key advantages and disadvantages of these techniques to aid researchers in making an informed decision for their specific experimental needs.
Principles of Cell Proliferation Assays
The most accurate methods for assessing cell proliferation directly measure DNA synthesis. This is typically achieved by introducing a labeled nucleoside analog that is incorporated into the newly synthesized DNA of dividing cells.
EdU (5-ethynyl-2'-deoxyuridine) Assay
The EdU assay is a modern and highly sensitive method for detecting DNA synthesis.[1] EdU is a thymidine (B127349) analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] The key feature of EdU is the presence of a terminal alkyne group. This alkyne group allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) molecule in a copper(I)-catalyzed click chemistry reaction.[1][3] This detection method is rapid and does not require harsh DNA denaturation steps, preserving the cellular morphology and allowing for multiplexing with other fluorescent probes.[1][3]
BrdU (5-bromo-2'-deoxyuridine) Assay
The BrdU assay is a more traditional method for measuring DNA synthesis. Similar to EdU, BrdU is a thymidine analog that is incorporated into replicating DNA. However, the detection of incorporated BrdU relies on the use of specific antibodies.[4][5] A significant drawback of this method is that the BrdU is not accessible to the antibody in the double-stranded DNA helix. Therefore, a harsh DNA denaturation step, typically using acid or heat, is required to expose the BrdU epitopes for antibody binding.[3][4] This denaturation step can be time-consuming and may negatively affect sample integrity and the ability to co-stain for other cellular markers.[6]
Comparison of Cell Proliferation Assays
The following table provides a detailed comparison of the EdU assay with the BrdU assay and other common methods for measuring cell proliferation.
| Feature | EdU Assay | BrdU Assay | MTT/XTT/WST-1 Assays | CyQUANT Assay |
| Principle | Incorporation of a thymidine analog (EdU) into newly synthesized DNA and detection via click chemistry.[1][3] | Incorporation of a thymidine analog (BrdU) into newly synthesized DNA and detection with a specific antibody.[4][5][7] | Reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[7] | Measurement of total nucleic acid content using a fluorescent dye that binds to DNA.[8][9] |
| Detection Method | Fluorescence microscopy, flow cytometry, or high-content imaging.[1] | Colorimetric (ELISA), fluorescence microscopy, flow cytometry, or immunohistochemistry.[7] | Spectrophotometry (absorbance).[7] | Fluorescence plate reader.[8][9] |
| Advantages | - High sensitivity and specificity.[3] - Fast and simple protocol.[3][4] - No DNA denaturation required, preserving cell morphology.[1][3] - Excellent for multiplexing with other fluorescent probes.[6] | - Well-established method with extensive literature. - Can be used for in vivo studies.[5] | - Simple, fast, and inexpensive. - High-throughput compatible.[7] | - High sensitivity. - Good for endpoint assays and high-throughput screening.[8] |
| Disadvantages | - Can be more expensive than some other methods. | - Requires harsh DNA denaturation, which can damage samples.[3][4] - Longer and more complex protocol.[7] - Denaturation can interfere with co-staining of other antigens.[6] | - Indirect measure of proliferation (measures metabolic activity). - Can be influenced by changes in cell metabolism independent of proliferation. - Endpoint assay.[7] | - Measures total nucleic acid content, not just newly synthesized DNA. - Requires cell lysis. |
| Time Requirement | ~2-3 hours.[3] | >4 hours to overnight.[6] | <4 hours. | ~1 hour.[8] |
Experimental Protocols
EdU Cell Proliferation Assay Protocol (for adherent cells)
This protocol provides a general workflow for an EdU-based cell proliferation assay for imaging. Optimal concentrations and incubation times may need to be determined for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured on coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells at the desired density and allow them to adhere and grow.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 2 hours). The incubation time will depend on the cell cycle length.
-
-
Fixation:
-
Remove the EdU-containing medium and wash the cells once with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
-
Nuclear Staining and Imaging:
-
Incubate the cells with the nuclear counterstain for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying principles of the EdU assay, the following diagrams have been generated.
References
- 1. biocompare.com [biocompare.com]
- 2. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond BrdU, a new generation of cell proliferation imaging analysis kit (EdU method) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Validation of Cyanamide-¹⁵N₂ Labeling by Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a novel protein labeling reagent, Cyanamide-¹⁵N₂. As a hypothetical labeling compound, this guide outlines the necessary orthogonal methods to verify its efficacy and compares its potential performance against established protein labeling techniques. The protocols and data presented herein serve as a framework for the validation of new chemical labeling reagents in quantitative proteomics.
Introduction to Cyanamide-¹⁵N₂ Labeling
Cyanamide (B42294) (CH₂N₂) is a reactive molecule that can participate in addition reactions with compounds containing acidic protons. For the purpose of protein labeling, we hypothesize that Cyanamide-¹⁵N₂, enriched with the stable isotope ¹⁵N, can be used to covalently modify specific amino acid residues within a protein. The incorporation of ¹⁵N allows for the differentiation and quantification of labeled proteins using mass spectrometry.
Hypothetical Reaction Mechanism:
We propose that under specific pH conditions, the nitrile group of Cyanamide-¹⁵N₂ can react with the nucleophilic thiol group of cysteine residues, forming a stable S-cyanylated adduct. The presence of the two ¹⁵N atoms introduces a predictable mass shift, enabling quantitative analysis.
Orthogonal Validation Methods
To ensure the specificity and efficiency of any new labeling method, it is crucial to employ multiple independent, or orthogonal, validation techniques. This approach provides a more robust and reliable assessment of the labeling performance. Here, we detail two primary orthogonal methods for validating Cyanamide-¹⁵N₂ labeling: Mass Spectrometry and Western Blotting.
Mass Spectrometry-Based Validation
Mass spectrometry (MS) is a powerful tool for confirming the precise location of the label and quantifying the extent of labeling.[1][2]
Experimental Protocol: Validation of Cyanamide-¹⁵N₂ Labeling by LC-MS/MS
-
Protein Labeling:
-
Treat a purified protein or a complex protein lysate with Cyanamide-¹⁵N₂ under optimized reaction conditions (e.g., specific pH, temperature, and incubation time).
-
As a negative control, prepare a sample under the same conditions without the addition of Cyanamide-¹⁵N₂.
-
-
Sample Preparation for MS Analysis:
-
Reduction and Alkylation: Reduce disulfide bonds in both labeled and unlabeled samples using dithiothreitol (B142953) (DTT) and subsequently alkylate the free thiols with iodoacetamide (B48618) (IAA). This step is crucial to denature the protein and ensure efficient digestion.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.
-
Desalting: Clean up the peptide mixture using a C18 desalting column to remove salts and other contaminants that could interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the peptides based on their physicochemical properties before they enter the mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein sequence database using a search engine like Mascot or MaxQuant.
-
Specify the mass shift corresponding to the Cyanamide-¹⁵N₂ label as a variable modification on cysteine residues.
-
Specificity Analysis: Identify the peptides containing the ¹⁵N₂-cyanamide modification. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
-
Efficiency Calculation: Determine the labeling efficiency by calculating the ratio of the intensity of the labeled peptide to the total intensity (labeled + unlabeled) of that peptide.
-
Western Blotting
Western blotting can provide a qualitative or semi-quantitative assessment of protein labeling, particularly if the label induces a change in the protein's properties that can be detected by an antibody.[3][4][5]
Experimental Protocol: Validation of Cyanamide-¹⁵N₂ Labeling by Western Blot
-
Protein Labeling:
-
Label a target protein with Cyanamide-¹⁵N₂ as described previously. Include a non-labeled control.
-
-
SDS-PAGE:
-
Separate the labeled and unlabeled protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This separates proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes a post-translational modification that might be introduced or altered by the cyanamide reaction. Alternatively, if the labeling affects the protein's conformation, an antibody sensitive to this change could be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Compare the band intensities between the labeled and unlabeled samples. A change in band intensity or mobility could indicate successful labeling.
-
Comparison with Alternative Labeling Methods
To evaluate the performance of Cyanamide-¹⁵N₂ labeling, it is essential to compare it against well-established quantitative proteomics methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT).
Table 1: Quantitative Comparison of Protein Labeling Methods
| Performance Metric | Cyanamide-¹⁵N₂ (Hypothetical) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) |
| Labeling Principle | Chemical labeling of specific amino acid residues (e.g., Cysteine) | Metabolic incorporation of stable isotope-labeled amino acids | Chemical labeling of peptide N-termini and lysine (B10760008) residues |
| Labeling Efficiency | Dependent on reaction conditions, potentially >90% | >98% incorporation is achievable | Typically >95% |
| Specificity | Potentially high for specific residues like Cysteine | High, incorporated during protein synthesis | High for primary amines |
| Proteome Coverage | Potentially high, dependent on the abundance of the target residue | High, labels all newly synthesized proteins | High, labels most peptides |
| Quantification Accuracy | High, based on isotopic ratios | High, considered a gold standard | High, based on reporter ion intensities |
| Multiplexing Capability | 2-plex (¹⁴N vs ¹⁵N) | Up to 3-plex (light, medium, heavy) | Up to 18-plex |
| Sample Type | Applicable to any protein sample (in vitro) | Primarily for cell culture | Applicable to any protein sample (post-digestion) |
| Cost | Potentially low to moderate | High (labeled amino acids and media) | High (reagents) |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.
Caption: Workflow for the validation of Cyanamide-¹⁵N₂ protein labeling.
Caption: Logical relationship of orthogonal methods for labeling validation.
References
A Comparative Analysis of Amine-Reactive Probes for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate amine-reactive probe is a critical step in a wide range of applications, from protein labeling for fluorescence microscopy to quantitative proteomics. This guide provides a comparative analysis of commonly used amine-reactive probes, offering insights into their performance characteristics based on available experimental data. While this guide focuses on established chemistries, it also includes a theoretical exploration of a cyanamide-based probe as a potential novel tool.
Currently, there is a notable lack of specific data in the public domain regarding a probe explicitly named "Cyanamide-15N2" for routine amine-reactive protein labeling. General information on the chemical cyanamide (B42294) (CH₂N₂) and its derivatives is available, but its application as a specific, commercially available probe for stable protein conjugation is not well-documented in the provided search results. Therefore, this guide will primarily focus on a comparative analysis of well-established amine-reactive probes. A theoretical discussion on the potential of a cyanamide-based probe, based on the known reactivity of the cyanamide functional group, will be presented for conceptual understanding.
Established Amine-Reactive Probes: A Quantitative Comparison
The most prevalent classes of amine-reactive probes utilize reactive moieties that target primary amines (the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues).[1] These include succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITC), sulfonyl chlorides, and others.[2][3][4] The choice of probe depends on factors such as reaction efficiency, stability of the resulting conjugate, and the specific experimental conditions.
| Probe Class | Reactive Group | Bond Formed | Optimal pH | Hydrolytic Stability of Probe | Stability of Conjugate | Key Characteristics |
| Succinimidyl Esters (SE/NHS Esters) | N-Hydroxysuccinimide ester | Amide | 7.2 - 8.5[5] | Low to moderate; half-life of minutes to hours depending on pH.[5][6] | Very stable.[1][4] | High reactivity, forms stable bonds, most common choice for protein labeling.[7][] |
| Isothiocyanates (ITC) | Isothiocyanate | Thiourea (B124793) | 9.0 - 10.0 | Moderate | Reported to be less stable over time compared to amide bonds.[4] | Slower reaction rate, pH optimum is higher which can be detrimental to some proteins. |
| Sulfonyl Chlorides | Sulfonyl chloride | Sulfonamide | 9.0 - 10.5 | Highly reactive and unstable in aqueous solutions. | Very stable, can withstand acid hydrolysis of the protein.[4] | Highly reactive, can also react with other nucleophiles, less commonly used for routine protein labeling.[4] |
| Dichlorotriazines (e.g., DTAF) | Dichlorotriazine | Amine | 8.5 - 9.5 | Good | Stable | Offers an alternative reactivity and can be used for comparative studies.[9] |
| Tetrafluorophenyl (TFP) Esters | Tetrafluorophenyl ester | Amide | 7.5 - 8.5 | More resistant to hydrolysis than NHS esters. | Very stable. | Offers greater control over the labeling reaction due to increased stability in aqueous solutions.[10] |
Experimental Protocols for Amine-Reactive Labeling
Below are generalized protocols for protein labeling using two common classes of amine-reactive probes.
Protocol 1: Labeling of Proteins with a Succinimidyl Ester (SE/NHS Ester) Probe
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive probe (e.g., a fluorescent dye with an NHS ester group)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[2]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), the protein must be dialyzed against a suitable buffer like PBS.
-
Probe Preparation: Immediately before use, dissolve the amine-reactive probe in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: a. Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5. b. Slowly add the desired molar excess of the dissolved probe to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the probe. c. Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Labeling of Proteins with an Isothiocyanate (ITC) Probe
Materials:
-
Protein of interest (in an amine-free buffer)
-
Isothiocyanate probe
-
Anhydrous DMF or DMSO
-
Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column
Procedure:
-
Protein and Probe Preparation: Follow steps 1 and 2 from the NHS ester protocol.
-
Reaction: a. Adjust the pH of the protein solution to 9.0-9.5 with the reaction buffer. b. Add the dissolved isothiocyanate probe to the protein solution. c. Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction is generally slower than with NHS esters.
-
Quenching and Purification: Follow steps 4 and 5 from the NHS ester protocol.
-
Characterization: Determine the degree of labeling.
Visualizing Reaction Pathways
Caption: Reaction mechanisms for NHS ester and Isothiocyanate probes with primary amines.
Theoretical Consideration of a this compound Probe
While a specific "this compound" amine-reactive probe is not well-documented for protein labeling, we can theorize its potential based on the known chemistry of the cyanamide functional group (-N-C≡N). Cyanamides can react with amines to form guanidines. The "-15N2" designation strongly suggests the incorporation of two heavy nitrogen isotopes, which would make this probe a tool for quantitative mass spectrometry.
A hypothetical reaction could involve the activation of the cyanamide to make it more susceptible to nucleophilic attack by the primary amines of a protein.
Caption: A hypothetical reaction pathway for a cyanamide-based probe with a protein amine.
Potential Advantages of a Cyanamide-Based Probe:
-
Novelty in Linkage: The formation of a guanidinium (B1211019) linkage would be chemically distinct from the amide or thiourea bonds formed by common probes. This could offer different stability profiles or downstream analytical possibilities.
-
Mass Spectrometry Applications: The inclusion of two 15N atoms would create a distinct mass shift, potentially enabling more complex multiplexing strategies in quantitative proteomics compared to some existing reagents.
Potential Challenges and Disadvantages:
-
Reactivity and Specificity: The reactivity of a simple cyanamide towards protein amines under physiological conditions might be low, requiring harsh conditions that could denature the protein. Achieving high specificity for primary amines over other nucleophiles present in a biological sample would be a significant hurdle.
-
Stability: The stability of the resulting guanidinium linkage under various experimental conditions (e.g., different pH, temperature, presence of other reagents) would need to be thoroughly characterized.
-
Synthesis and Activation: The synthesis of a stable, yet reactive, cyanamide-based probe could be challenging. The activation step might be complex and require conditions that are not compatible with biological molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Cyanamide - Wikipedia [en.wikipedia.org]
- 5. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein labeling protocol [abberior.rocks]
- 10. mdpi.com [mdpi.com]
Evaluating the Cost-Effectiveness of Cyanamide-¹⁵N₂ Labeling for Quantitative Proteomics
In the dynamic field of proteomics, accurate and robust quantification of protein abundance is paramount for researchers in basic science and drug development. Stable isotope labeling techniques have become a cornerstone of quantitative mass spectrometry, enabling precise comparative analysis of different cellular states. Among these, metabolic labeling, where stable isotopes are incorporated into proteins in vivo, is considered a gold standard due to its high accuracy and precision. This guide provides a comprehensive evaluation of the cost-effectiveness of a specific metabolic labeling reagent, Cyanamide-¹⁵N₂, comparing it with other common quantitative proteomics strategies.
Executive Summary
Cyanamide-¹⁵N₂ offers a potentially cost-effective alternative for metabolic labeling in quantitative proteomics. This method involves providing Cyanamide-¹⁵N₂ as the sole nitrogen source in culture media, leading to the incorporation of the heavy ¹⁵N isotope into all nitrogen-containing amino acids and, subsequently, into all proteins. While generally less expensive than Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) kits, the overall cost-effectiveness of using Cyanamide-¹⁵N₂ depends on various factors, including labeling efficiency, potential metabolic perturbations, and the specific requirements of the experiment. This guide presents a detailed comparison of Cyanamide-¹⁵N₂ labeling with label-free and other label-based quantitative methods, supported by experimental considerations and cost analysis.
Data Presentation: A Comparative Analysis of Quantitative Proteomics Methods
To facilitate a clear comparison, the following table summarizes the key performance and cost metrics of Cyanamide-¹⁵N₂ labeling alongside other widely used quantitative proteomics techniques.
| Feature | Cyanamide-¹⁵N₂ Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ/TMT (Isobaric Labeling) | Label-Free Quantification |
| Principle | In vivo metabolic labeling with a ¹⁵N source. | In vivo metabolic labeling with "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-¹⁵N₄-Arg). | In vitro chemical labeling of peptides with isobaric tags. | Quantification based on spectral counting or precursor ion intensity. |
| Applicability | Cell culture, whole organisms (plants, insects, rodents). | Primarily cell culture; adaptable to some model organisms (SILAM). | Any protein sample that can be digested into peptides. | Any protein sample that can be digested into peptides. |
| Accuracy & Precision | High, as samples are mixed at an early stage. | High, considered a gold standard for accuracy. | Good, but can be affected by ratio compression. | Moderate, can be influenced by instrument variability. |
| Multiplexing | Typically 2-plex (¹⁴N vs. ¹⁵N). | 2-plex or 3-plex is common; higher plexing is possible with different isotope combinations. | High (up to 18-plex with TMTpro). | Not inherently multiplexed in a single run. |
| Reagent Cost | Relatively low; cost is primarily for the ¹⁵N-labeled cyanamide. | High; requires expensive labeled amino acids and specialized media. | High; cost of isobaric tagging reagents is significant. | None. |
| Instrument Time | Moderate. | Moderate. | High, due to the need for MS3 fragmentation for accurate quantification. | High, as each sample is run separately, requiring more instrument time for large cohorts. |
| Data Analysis | Moderately complex; requires software that can handle variable mass shifts. | Less complex than ¹⁵N labeling; fixed mass shifts for labeled amino acids. | Complex; requires specialized software for reporter ion quantification. | Complex; requires sophisticated algorithms for alignment and feature detection. |
| Potential Issues | Potential for metabolic alterations due to cyanamide's reactivity; incomplete labeling can complicate data analysis. | Arginine-to-proline conversion can occur in some cell lines; not suitable for all organisms. | Ratio compression can underestimate large fold changes; labeling occurs at a later stage, introducing more potential for experimental error. | Missing values are common; requires a high degree of reproducibility between runs. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative proteomics experiments. Below are generalized protocols for ¹⁵N metabolic labeling (adaptable for Cyanamide-¹⁵N₂) and SILAC.
General Protocol for ¹⁵N Metabolic Labeling using Cyanamide-¹⁵N₂
This protocol outlines the key steps for performing a quantitative proteomics experiment using Cyanamide-¹⁵N₂ as the heavy nitrogen source.
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to achieve the desired cell number.
-
For the "heavy" labeled sample, replace the standard medium with a custom nitrogen-free medium supplemented with Cyanamide-¹⁵N₂ as the sole nitrogen source. The optimal concentration of Cyanamide-¹⁵N₂ needs to be empirically determined to ensure efficient labeling without causing significant metabolic stress.
-
Culture the cells for a sufficient number of cell divisions (typically 5-7) to achieve >98% ¹⁵N incorporation.
-
The "light" control sample is cultured in a parallel medium containing the natural abundance of nitrogen (¹⁴N).
-
-
Sample Harvesting and Protein Extraction:
-
Harvest the "heavy" and "light" cell populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 spectra for quantification and MS2 spectra for peptide identification.
-
-
Data Analysis:
-
Use a proteomics software suite that supports ¹⁵N metabolic labeling data analysis (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector).
-
The software will identify peptides from the MS2 spectra and quantify the relative abundance of "heavy" and "light" peptides from the corresponding MS1 peak intensities.
-
It is crucial to account for the labeling efficiency during data analysis to ensure accurate quantification.
-
Standard SILAC Protocol
This protocol provides a general workflow for a typical SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population (the "light" sample) is grown in a standard SILAC medium containing normal ("light") lysine (B10760008) and arginine.
-
The other population (the "heavy" sample) is grown in a SILAC medium containing heavy isotope-labeled lysine (e.g., ¹³C₆-¹⁵N₂-Lys) and arginine (e.g., ¹³C₆-¹⁵N₄-Arg).
-
Cells are typically cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Sample Harvesting and Protein Extraction:
-
Harvest both cell populations and extract proteins as described in the ¹⁵N labeling protocol.
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" samples.
-
Digest the protein mixture with trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Clean up the peptide sample and analyze by LC-MS/MS as described above.
-
-
Data Analysis:
-
Use proteomics software that supports SILAC data analysis. The software will identify peptides and quantify the ratios of heavy to light peptide pairs.
-
Mandatory Visualization
The
The Enigmatic Role of Cyanamide-15N2 in Research: A Review of Limited Applications and Potential Frontiers
A comprehensive literature review reveals a surprising scarcity of published research detailing the specific applications of Cyanamide-15N2, a stable isotope-labeled version of the versatile chemical reagent, cyanamide (B42294). While the unlabeled compound is widely utilized in pharmaceuticals, agriculture, and organic synthesis, its isotopically labeled counterpart appears to be a tool of untapped potential, with its use documented in only a handful of specialized studies. This guide provides an objective overview of the known applications and limitations of this compound, drawing comparisons with alternative methods and presenting available experimental data.
Cyanamide (CH₂N₂) is a highly reactive molecule containing both a nucleophilic amino group and an electrophilic nitrile group. This dual reactivity makes it a valuable building block in the synthesis of a wide range of organic compounds. The incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into the cyanamide structure, creating Cyanamide-¹⁵N₂, allows researchers to trace the fate of the nitrogen atoms through various chemical and biological processes. This makes it a potentially powerful tool for mechanistic studies in drug development, metabolic research, and environmental science.
Documented Applications: A Niche Role in Biosynthetic Studies
Despite its potential, the documented use of Cyanamide-¹⁵N₂ in the scientific literature is exceptionally limited. The primary application identified is in the field of plant biology, specifically in elucidating the biosynthetic pathway of cyanamide in certain plant species.
Case Study: Tracing Cyanamide Turnover in Vicia villosa
One notable study investigated the biosynthesis of cyanamide in hairy vetch (Vicia villosa). In this research, [¹⁵N₂]cyanamide was administered to the plant shoots to monitor its turnover and stability within the plant tissues. This allowed the researchers to track the movement and degradation of cyanamide, providing crucial insights into its natural production.
Experimental Protocol: Monitoring [¹⁵N₂]cyanamide Turnover in Vicia villosa
-
Preparation of Labeled Cyanamide Solution: A stock solution of [¹⁵N₂]cyanamide is prepared in a suitable buffer at a known concentration.
-
Plant Material: Shoots of Vicia villosa are excised for the experiment.
-
Administration: The excised shoots are placed in the [¹⁵N₂]cyanamide solution for a defined period, allowing for uptake of the labeled compound.
-
Sample Collection: Plant tissues (leaves, stems) are harvested at various time points post-administration.
-
Extraction: Metabolites, including cyanamide, are extracted from the plant tissues using an appropriate solvent system.
-
Analysis: The presence and quantity of [¹⁵N₂]cyanamide in the extracts are determined using mass spectrometry (MS). The isotopic enrichment of nitrogen in the extracted cyanamide is measured to calculate the rate of turnover.
This experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for tracing Cyanamide-¹⁵N₂ in plants.
Potential Applications in Drug Development and Beyond
While documented evidence is scarce, the chemical properties of cyanamide suggest several promising applications for its ¹⁵N-labeled form in biomedical research.
Covalent Drug Discovery
Cyanamides have emerged as "warheads" in the design of targeted covalent inhibitors. These drugs form a permanent covalent bond with their target protein, often leading to enhanced potency and duration of action. The use of Cyanamide-¹⁵N₂ in preclinical studies could provide invaluable information on:
-
Mechanism of Action: Precisely identifying the nitrogen atom's involvement in the covalent bond formation with the target protein.
-
Target Engagement: Quantifying the extent of covalent modification of the target protein.
-
Off-Target Effects: Tracing the labeled cyanamide to identify unintended binding partners, thus assessing the drug's selectivity.
The signaling pathway of a targeted covalent inhibitor can be generalized as follows:
Caption: Pathway of a Cyanamide-¹⁵N₂ labeled covalent inhibitor.
Metabolic Tracing
Isotopically labeled compounds are fundamental tools for tracing metabolic pathways. Cyanamide-¹⁵N₂ could be used to study the metabolism of cyanamide-containing drugs or xenobiotics. By tracking the ¹⁵N label, researchers could identify metabolic breakdown products and understand the pathways involved in the compound's clearance from the body.
Limitations and Challenges
The limited use of Cyanamide-¹⁵N₂ suggests the presence of significant hurdles that need to be addressed to unlock its full potential.
-
Synthesis Complexity: The synthesis of isotopically labeled compounds can be complex and require specialized expertise, further contributing to their high cost.
-
Chemical Instability: Cyanamide is a reactive molecule that can be unstable under certain conditions, potentially leading to challenges in its storage and handling.
-
Analytical Sensitivity: Detecting and quantifying the incorporation of the ¹⁵N label requires sensitive analytical instrumentation, such as high-resolution mass spectrometry.
Comparison with Alternatives
The choice of an isotopic labeling strategy depends on the specific research question. For general nitrogen metabolism studies, other ¹⁵N-labeled compounds are more commonly used and readily available.
| Tracer | Common Applications | Advantages | Disadvantages |
| ¹⁵N-Ammonium Chloride | General nitrogen assimilation studies | Readily available, relatively inexpensive | May not be suitable for tracing specific nitrogen-containing functional groups |
| ¹⁵N-Labeled Amino Acids | Protein synthesis and amino acid metabolism | Directly traces amino acid fate | Can be expensive, choice of amino acid is critical |
| Cyanamide-¹⁵N₂ | Tracing the cyanamide functional group | Highly specific for cyanamide-related pathways | Limited availability, high cost, limited documented use |
Future Perspectives
The potential applications of Cyanamide-¹⁵N₂ in areas such as covalent drug discovery and metabolic tracing are significant. To realize this potential, several advancements are needed:
-
Development of cost-effective and scalable synthetic routes to improve its accessibility to the broader research community.
-
More foundational research to characterize its reactivity and stability in various biological systems.
-
Publication of detailed experimental protocols and case studies to guide researchers in its application.
A Researcher's Guide to Metabolic Labeling: Benchmarking Isotopic Probes for Quantitative Proteomics
For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, selecting the appropriate metabolic labeling strategy is a critical first step. This guide provides an objective comparison of common metabolic labels, offering a clear overview of their performance, supported by experimental data and detailed protocols. The focus is on providing the necessary information to make an informed decision based on the specific requirements of your research.
Performance Comparison of Metabolic Labels
The choice of a metabolic label is often a trade-off between labeling efficiency, cost, ease of use, and the biological system under investigation. The following table summarizes the key quantitative parameters for some of the most widely used metabolic labeling reagents.
| Feature | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | 15N-Labeled Amino Acids (e.g., Arginine, Lysine) | 15N Ammonium (B1175870) Chloride | Heavy Water (D2O) |
| Typical Labeling Efficiency | >98% in dividing cells[1][2] | >98% in dividing cells[1][2] | 93-99% in plants, variable in other organisms[3] | Low enrichment (typically 1-10%) to avoid toxicity[4] |
| Multiplexing Capability | Up to 3-plex with different isotopes of the same amino acids[2] | Can be combined for multiplexing, similar to SILAC[2] | Primarily 2-plex (14N vs. 15N) | Limited, primarily used for time-course studies |
| Cost | High (expensive labeled amino acids)[5] | High (expensive labeled amino acids)[5] | Relatively low | Low[6][7] |
| Effect on Cell Viability | Generally low, but dependent on the specific amino acid and cell line[5] | Generally low, similar to SILAC[5] | Can have effects at high concentrations | Toxic at high concentrations (>20%)[4][6] |
| Suitability for Organisms | Primarily for in vitro cell culture[3][5] | Can be used in some in vivo models with specialized diets | Applicable to a wide range of organisms, including microorganisms, plants, and animals[3] | Applicable to both in vitro and in vivo studies[6][8] |
| Ease of Use | Relatively straightforward for cell culture | Similar to SILAC | Can be more complex to ensure complete and uniform labeling | Easy to administer (e.g., in drinking water for animal studies)[6][7] |
Key Experimental Protocols
A typical metabolic labeling experiment follows a general workflow, with specific modifications depending on the chosen labeling reagent.
Cell Culture and Labeling
-
For SILAC and 15N-Labeled Amino Acids: Cells are cultured in a specialized medium that lacks the natural ("light") version of the amino acid to be used for labeling. The "heavy" isotope-labeled amino acid (e.g., 13C6-Lysine, 15N4-Arginine) is then added to the medium. For complete labeling in dividing cells, it is recommended to culture the cells for at least five to six doublings to ensure that the entire proteome is labeled.
-
For 15N Ammonium Chloride: The organism or cell is grown in a medium where the sole source of nitrogen is 15N ammonium chloride. The duration of labeling required for high enrichment can vary significantly between organisms.[3]
-
For Heavy Water (D2O): D2O is introduced into the cell culture medium or administered to animals, typically in their drinking water. The enrichment level is kept low to minimize toxicity.[4][6]
Sample Preparation
-
Cell Lysis: After the labeling period, cells are harvested and lysed using appropriate buffers to extract the proteins.
-
Protein Digestion: The extracted proteins are then digested into smaller peptides, most commonly using the enzyme trypsin. This is a crucial step for subsequent analysis by mass spectrometry.
-
Peptide Cleanup: The resulting peptide mixture is purified and desalted to remove any contaminants that could interfere with mass spectrometry analysis.
Mass Spectrometry and Data Analysis
The labeled and unlabeled peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer separates the peptides based on their mass-to-charge ratio, and the relative abundance of the "heavy" and "light" peptides is used to quantify the changes in protein expression or turnover. Specialized software is then used to identify the peptides and quantify the protein ratios.
Visualizing Workflows and Pathways
To better understand the processes involved in metabolic labeling, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantitative Proteomic Analysis of Cyanide and Mercury Detoxification by Pseudomonas pseudoalcaligenes CECT 5344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. escholarship.org [escholarship.org]
- 8. Characterization by ¹⁵N-metabolic labeling and mass spectrometry of proteins for high-light adaptations in Synechococcus sp. PCC 7002 cyanobacteria [minds.wisconsin.edu]
Safety Operating Guide
Proper Disposal of Cyanamide-15N2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Cyanamide-15N2. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound, while chemically identical in reactivity to its unlabeled counterpart, requires handling as a hazardous substance. The primary concern for disposal is the chemical toxicity of the cyanamide (B42294) molecule.
Hazard and Safety Information
This compound is a hazardous chemical with multiple routes of exposure and potential health effects. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3][4] |
| Acute Toxicity (Dermal) | Harmful or toxic in contact with skin.[2][3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3][4][5] |
| Sensitization | May cause an allergic skin reaction.[2][3][4] |
| Carcinogenicity | Suspected of causing cancer.[3][4][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2][3][4][5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][4][5] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2][3][4] |
Personal Protective Equipment (PPE)
When handling this compound, including its waste, the following personal protective equipment is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Clothing: Use protective clothing to prevent skin exposure.[5]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Respiratory Protection: If not handled in a fume hood or if dust/vapors are present, use a NIOSH/MSHA approved respirator.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to mitigate the risks associated with its hazardous properties, particularly the potential for releasing highly toxic hydrogen cyanide gas.
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.
-
Crucially, do not mix this compound waste with acidic waste. [1][6] Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][6]
-
-
Waste Container Selection and Labeling:
-
Waste Storage:
-
Disposal Arrangement:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7]
-
Inform the disposal service of the contents of the container, specifically that it contains a cyanide compound.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area immediately.[1]
-
If safe to do so, prevent further leakage or spillage.[7]
-
Wear appropriate PPE and avoid breathing vapors, mist, or gas.[7]
-
For small spills, sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container for disposal.[4]
-
Do not flush spills into the sewer system.[4]
-
Secure the area and post "Do Not Enter" signs on laboratory doors.[1]
-
Report the spill to your institution's EHS office.
-
Disposal Workflow
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
Note on Isotopic Labeling: this compound contains a stable isotope of nitrogen (¹⁵N), which is not radioactive. Therefore, the disposal procedures are dictated by the chemical hazards of the cyanamide molecule itself, not by radiological concerns. Always consult and adhere to your institution's specific protocols for the disposal of isotopically labeled compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. download.basf.com [download.basf.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
Safeguarding Your Research: Essential Protocols for Handling Cyanamide-15N2
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This document provides critical safety and logistical information for the use of Cyanamide-15N2, ensuring the integrity of your research and the safety of laboratory personnel. The following procedural guidance is designed to be a preferred resource, offering clarity and step-by-step instructions for operational and disposal plans.
The fundamental principle for handling isotopically labeled compounds is that the isotopic label, in this case, ¹⁵N, does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for this compound are identical to those for its unlabeled counterpart.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Cyanamide. Adherence to these exposure limits is critical for personnel safety.
| Parameter | Value | Agency/Source |
| NIOSH REL (TWA) | 2 mg/m³ | NIOSH[1][2] |
| ACGIH TLV (TWA) | 2 mg/m³ | ACGIH[1][3] |
| OSHA PEL | None established | OSHA[2] |
| Density (50% aq. solution) | 1.082 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index (50% aq. solution) | n20/D 1.405 | Sigma-Aldrich[4] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[4] |
NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; TWA: Time-Weighted Average over a 10-hour workday. ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; TWA: Time-Weighted Average over an 8-hour workday. OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit.
Personal Protective Equipment (PPE)
The proper selection and use of personal protective equipment are the first line of defense against exposure. The following PPE is mandatory when handling this compound.
Eye and Face Protection:
-
Goggles: Wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a risk of splashing.
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Suitable materials include nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), or butyl rubber (0.7 mm). Always inspect gloves for integrity before use and dispose of them after handling the chemical.
-
Protective Clothing: A lab coat or long-sleeved clothing must be worn. For larger quantities or in situations with a higher risk of exposure, a PVC apron or a full protective suit may be necessary.
Respiratory Protection:
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator must be used. For concentrations above 2 mg/m³, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[1]
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of accidental exposure and ensures the consistent and safe use of this compound.
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required personal protective equipment as detailed above.
-
-
Handling:
-
Work exclusively within the chemical fume hood.
-
When handling the solid form, avoid creating dust.
-
For the 50% aqueous solution, carefully measure and dispense the liquid to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and work surfaces.
-
Properly segregate and label all waste generated.
-
Remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Hazardous Waste: All unused this compound and materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) are considered hazardous waste.
-
Waste Containers: Collect all hazardous waste in clearly labeled, sealed containers. Avoid using metal containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound". A warning such as "Do Not Mix with Acids - Liberates Toxic Gas" should also be included.
Decontamination of Glassware and Equipment:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a pH 10 buffer solution.
-
Collect Rinseate: This initial rinse solution is hazardous and must be collected in the designated cyanide waste container.
-
Second Rinse: Rinse the glassware with a dilute (10%) bleach solution, and collect this rinseate in the same hazardous waste container.
-
Final Cleaning: After the decontamination rinses, the glassware can be washed with soap and water.
Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste storage area.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.
Small Spills (inside a chemical fume hood):
-
Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spill.
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a pH 10 buffer solution, followed by a rinse with a 10% bleach solution. Collect all cleaning materials as hazardous waste.
Large Spills (or any spill outside a chemical fume hood):
-
Evacuate: Immediately evacuate all personnel from the laboratory.
-
Alert: Notify your institution's emergency response personnel (e.g., EHS, Campus Safety) and inform them of the nature of the spill.
-
Secure the Area: Post "Do Not Enter" signs on the laboratory doors.
-
Do Not Attempt Cleanup: Await the arrival of trained and properly equipped emergency responders.
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
